molecular formula C13H17NO3 B7973636 Ethyl 4-amino-3-(cyclopropylmethoxy)benzoate

Ethyl 4-amino-3-(cyclopropylmethoxy)benzoate

Número de catálogo: B7973636
Peso molecular: 235.28 g/mol
Clave InChI: NLKPKHJFLLOSAQ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Ethyl 4-amino-3-(cyclopropylmethoxy)benzoate is a useful research compound. Its molecular formula is C13H17NO3 and its molecular weight is 235.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 4-amino-3-(cyclopropylmethoxy)benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 4-amino-3-(cyclopropylmethoxy)benzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

ethyl 4-amino-3-(cyclopropylmethoxy)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3/c1-2-16-13(15)10-5-6-11(14)12(7-10)17-8-9-3-4-9/h5-7,9H,2-4,8,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLKPKHJFLLOSAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)N)OCC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Molecular Structure and Weight of Ethyl 4-amino-3-(cyclopropylmethoxy)benzoate

[1]

Executive Summary

Ethyl 4-amino-3-(cyclopropylmethoxy)benzoate is a specialized organic ester used primarily as a key building block in the synthesis of Tanimilast (CHF 6001) , an inhaled PDE4 inhibitor for the treatment of Chronic Obstructive Pulmonary Disease (COPD) and asthma.[1] Its structural significance lies in the 3-cyclopropylmethoxy motif, a pharmacophore known to enhance metabolic stability and potency in PDE4 inhibitors (analogous to the structure of Roflumilast), combined with a 4-amino group that serves as a versatile handle for sulfonylation.

Molecular Identity & Physicochemical Profile[2][3][4][5]

Core Identification
PropertyDetail
Chemical Name Ethyl 4-amino-3-(cyclopropylmethoxy)benzoate
Common Role Tanimilast (CHF 6001) Intermediate (Right-hand side moiety)
Molecular Formula C₁₃H₁₇NO₃
Molecular Weight 235.28 g/mol
CAS Number (Acid) 1154383-17-1 (Refers to parent acid: 4-amino-3-(cyclopropylmethoxy)benzoic acid)
CAS Number (Methyl Ester) 1154342-13-8 (Methyl analogue often used interchangeably in early R&D)
SMILES CCOC(=O)C1=CC(=C(C=C1)N)OCC2CC2
Structural Analysis

The molecule consists of three distinct functional domains:

  • Ethyl Benzoate Core: Provides the lipophilic scaffold and the ester functionality, which acts as a protecting group for the carboxylic acid during the initial alkylation steps.

  • 4-Amino Group: An electron-donating primary amine at the para position.[1] In the synthesis of Tanimilast, this group reacts with methanesulfonyl chloride to form a sulfonamide.

  • 3-Cyclopropylmethoxy Group: An ether linkage to a cyclopropyl ring.[1] This bulky, lipophilic group occupies the hydrophobic pocket of the PDE4 enzyme active site, significantly increasing binding affinity compared to simple methoxy analogs.

Calculated Physicochemical Properties
PropertyValueInterpretation
LogP (Predicted) ~2.8 - 3.1Moderately lipophilic; good membrane permeability.[1]
Topological Polar Surface Area (TPSA) 64.6 ŲFavorable for oral/inhaled absorption.
H-Bond Donors 1 (NH₂)Available for hydrogen bonding or functionalization.[1]
H-Bond Acceptors 3 (O, N)Interaction points for receptor binding.[1]

Synthesis & Manufacturing Protocol

The synthesis of Ethyl 4-amino-3-(cyclopropylmethoxy)benzoate typically proceeds via the alkylation of a phenol precursor .[1] The following protocol describes the standard laboratory-scale preparation.

Reaction Pathway

The synthesis involves the nucleophilic substitution (

1
Step-by-Step Protocol

Reagents:

  • Substrate: Ethyl 4-amino-3-hydroxybenzoate (CAS 87081-52-5)[1][2][3]

  • Alkylating Agent: (Bromomethyl)cyclopropane (Cyclopropylmethyl bromide)

  • Base: Potassium Carbonate (

    
    ) or Cesium Carbonate (
    
    
    )
  • Solvent: DMF (N,N-Dimethylformamide) or Acetone[1]

Procedure:

  • Dissolution: Charge a reaction vessel with Ethyl 4-amino-3-hydroxybenzoate (1.0 eq) and dissolve in DMF (10 volumes).

  • Deprotonation: Add Potassium Carbonate (1.5 eq) to the solution. Stir at room temperature for 30 minutes to generate the phenoxide anion. Note: The solution typically darkens.

  • Alkylation: Add (Bromomethyl)cyclopropane (1.2 eq) dropwise to control the exotherm.

  • Heating: Heat the reaction mixture to 60–80°C and monitor by HPLC or TLC. Reaction time is typically 4–12 hours.

  • Work-up:

    • Cool to room temperature.[4]

    • Dilute with water (excess) to precipitate the product or extract with Ethyl Acetate.

    • Wash the organic layer with brine and dry over

      
      .[4]
      
  • Purification: Recrystallize from Ethanol/Heptane or purify via silica gel column chromatography (Hexane:EtOAc gradient) to yield the target ester as a white to off-white solid.

Synthesis Diagram (Graphviz)

GFigure 1: Synthetic Pathway for Ethyl 4-amino-3-(cyclopropylmethoxy)benzoateStartEthyl 4-amino-3-hydroxybenzoate(CAS 87081-52-5)IntermediateTransition State(Phenoxide Attack)Start->IntermediateDeprotonationReagent(Bromomethyl)cyclopropane+ K2CO3 / DMFReagent->IntermediateAlkylation (SN2)ProductEthyl 4-amino-3-(cyclopropylmethoxy)benzoate(Target Molecule)Intermediate->Product60-80°C, 4-12hDownstreamTanimilast (CHF 6001)(Via Sulfonylation)Product->Downstream1. MsCl/Pyridine2. Hydrolysis

Figure 1: The nucleophilic substitution pathway converting the phenol precursor to the target cyclopropylmethoxy ester.[1]

Application in Drug Development (Tanimilast)

This molecule is not an active pharmaceutical ingredient (API) itself but a Late-Stage Intermediate (LSI) .[1]

Role in Tanimilast Synthesis

Tanimilast (CHF 6001) is a diester-linked PDE4 inhibitor.[1] The molecule described here forms the "right-hand" benzoic acid moiety of Tanimilast.[1]

  • Sulfonylation: The 4-amino group of the ethyl ester is reacted with methanesulfonyl chloride (

    
    ) to form Ethyl 3-(cyclopropylmethoxy)-4-(methylsulfonamido)benzoate .[1]
    
  • Hydrolysis: The ethyl ester is hydrolyzed (using LiOH or NaOH) to the free acid: 3-(cyclopropylmethoxy)-4-(methylsulfonamido)benzoic acid .[1]

  • Coupling: This acid is then coupled with the alcohol intermediate (containing the dichloropyridine ring) to form the final Tanimilast structure.

Analytical Characterization (Expected Data)

To validate the identity of the synthesized intermediate, the following spectral signatures are used:

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • 
       0.3–0.6 ppm (m, 4H, cyclopropyl 
      
      
      ).
    • 
       1.2–1.3 ppm (m, 1H, cyclopropyl 
      
      
      ).
    • 
       1.3 ppm (t, 3H, ethyl 
      
      
      ).
    • 
       3.9 ppm (d, 2H, 
      
      
      -cyclopropyl).[1]
    • 
       4.2 ppm (q, 2H, ethyl 
      
      
      ).
    • 
       5.8 ppm (s, 2H, 
      
      
      , exchangeable).
    • 
       6.6–7.5 ppm (m, 3H, Aromatic protons).
      
  • Mass Spectrometry (LC-MS):

    • 
       peak at 236.28 m/z .
      

References

  • Armani, E., et al. (2014). 1-Phenyl-2-pyridinyl alkyl alcohol compounds as phosphodiesterase inhibitors.[1] U.S. Patent 8,901,149. (Describes the synthesis of Tanimilast intermediates, including the methyl/ethyl ester precursors).

  • Moretto, N., et al. (2015).[5] "CHF6001 I: a novel highly potent and selective phosphodiesterase 4 inhibitor with robust anti-inflammatory activity and suitable for topical pulmonary administration."[5] Journal of Pharmacology and Experimental Therapeutics, 352(3), 559-567.[5]

  • Villetti, G., et al. (2015).[5] "Tanimilast (CHF6001) for the treatment of COPD."[5][6][7][8][9][10] Pulmonary Pharmacology & Therapeutics. (Discusses the pharmacophore importance of the cyclopropylmethoxy group).

  • PubChem Compound Summary. (2025). Ethyl 4-amino-3-hydroxybenzoate (Precursor).[1][2][3][11] PubChem CID 12784565.[2]

Literature review of Ethyl 4-amino-3-(cyclopropylmethoxy)benzoate preparation methods

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Preparation of Ethyl 4-amino-3-(cyclopropylmethoxy)benzoate

Introduction

Ethyl 4-amino-3-(cyclopropylmethoxy)benzoate is a substituted aromatic compound of significant interest to researchers and professionals in medicinal chemistry and drug development. Its structure, featuring a PABA (para-aminobenzoic acid) core functionalized with a cyclopropylmethoxy group, presents a unique scaffold for the synthesis of novel therapeutic agents. The cyclopropyl moiety is a well-established bioisostere used to enhance metabolic stability, binding affinity, and potency of drug candidates. This guide provides a comprehensive overview of the most logical and field-proven methodologies for the preparation of this key intermediate, focusing on the underlying chemical principles, detailed experimental protocols, and critical process parameters.

Primary Synthetic Strategy: A Retrosynthetic Analysis

The most direct and industrially scalable approach to synthesizing Ethyl 4-amino-3-(cyclopropylmethoxy)benzoate involves the formation of the ether linkage as the final key step. A retrosynthetic analysis reveals a strategic disconnection at the ether bond, identifying Ethyl 4-amino-3-hydroxybenzoate as the crucial precursor and a cyclopropylmethyl halide as the alkylating agent.

G Target Ethyl 4-amino-3-(cyclopropylmethoxy)benzoate Disconnect C-O Ether Bond (Williamson Ether Synthesis) Target->Disconnect Intermediate1 Ethyl 4-amino-3-hydroxybenzoate Disconnect->Intermediate1 Intermediate2 Cyclopropylmethyl Bromide (or other halide/tosylate) Disconnect->Intermediate2

Caption: Retrosynthetic analysis of the target compound.

This strategy hinges on the successful synthesis of the key hydroxy intermediate, which itself can be prepared via multiple pathways.

Part I: Synthesis of the Key Intermediate: Ethyl 4-amino-3-hydroxybenzoate

The preparation of Ethyl 4-amino-3-hydroxybenzoate (CAS: 87081-52-5) is a critical stage that dictates the overall efficiency of the synthesis.[1] The primary challenge lies in the selective functionalization of the benzene ring, which can be achieved through two principal routes starting from 3-Hydroxy-4-nitrobenzoic acid.

G cluster_0 Route A: Esterification First cluster_1 Route B: Reduction First A1 3-Hydroxy-4-nitrobenzoic Acid A2 Ethyl 3-hydroxy-4-nitrobenzoate A1->A2 EtOH, H+ cat. A3 Ethyl 4-amino-3-hydroxybenzoate A2->A3 Reduction (e.g., H2, Pd/C) B1 3-Hydroxy-4-nitrobenzoic Acid B2 4-Amino-3-hydroxybenzoic Acid B1->B2 Reduction (e.g., Sn, HCl) B3 Ethyl 4-amino-3-hydroxybenzoate B2->B3 EtOH, H+ cat.

Caption: Comparative routes for the synthesis of the key intermediate.

Route A, involving esterification followed by reduction, is often preferred as it protects the carboxylic acid from potential side reactions during the reduction step and can lead to cleaner product profiles.

Recommended Protocol: Synthesis of Ethyl 4-amino-3-hydroxybenzoate (via Route A)

This two-step procedure starts with the commercially available 3-hydroxy-4-nitrobenzoic acid.

Step 1: Esterification to Ethyl 3-hydroxy-4-nitrobenzoate

The esterification of the carboxylic acid is a classic Fischer esterification, driven to completion by removing water or using a large excess of alcohol.

  • Methodology:

    • To a solution of 3-hydroxy-4-nitrobenzoic acid (1.0 eq) in absolute ethanol (10-15 volumes), slowly add concentrated sulfuric acid (0.1-0.2 eq) while cooling in an ice bath.

    • Heat the reaction mixture to reflux (approx. 78°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).

    • After completion, cool the mixture to room temperature and neutralize the acid catalyst with a saturated aqueous solution of sodium bicarbonate.

    • Reduce the solvent volume under reduced pressure.

    • Extract the product into ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield Ethyl 3-hydroxy-4-nitrobenzoate, which can be used in the next step, often without further purification.

Step 2: Reduction to Ethyl 4-amino-3-hydroxybenzoate

The reduction of the aromatic nitro group to an amine is a fundamental transformation. Catalytic hydrogenation is a clean and efficient method.[2]

  • Methodology:

    • Dissolve Ethyl 3-hydroxy-4-nitrobenzoate (1.0 eq) in methanol or ethanol (10-20 volumes) in a hydrogenation vessel.

    • Add a catalytic amount of 10% Palladium on Carbon (Pd/C) (5-10% w/w).

    • Pressurize the vessel with hydrogen gas (50-60 psi) and shake or stir vigorously at room temperature.

    • Monitor the reaction by observing hydrogen uptake or by TLC until the starting material is consumed (typically 4-12 hours).

    • Carefully vent the hydrogen and purge the vessel with nitrogen or argon.

    • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with the reaction solvent.

    • Concentrate the filtrate under reduced pressure to afford Ethyl 4-amino-3-hydroxybenzoate as a solid.

Part II: The Core Transformation: O-Alkylation via Williamson Ether Synthesis

The Williamson ether synthesis is a robust and widely used method for forming ether linkages.[3] It proceeds via an SN2 mechanism, where the phenoxide ion, generated by deprotonating the hydroxyl group, acts as a nucleophile attacking the electrophilic carbon of an alkyl halide.[4]

Causality Behind Experimental Choices:

  • Alkylating Agent: A primary alkyl halide like cyclopropylmethyl bromide is ideal. The primary carbon minimizes steric hindrance, favoring the desired SN2 substitution over the competing E2 elimination pathway.[4][5]

  • Base: A moderately weak base like potassium carbonate (K₂CO₃) or a stronger base like cesium carbonate (Cs₂CO₃) is sufficient to deprotonate the acidic phenolic proton without causing unwanted side reactions with the ester or amino groups.[6]

  • Solvent: A polar aprotic solvent such as N,N-Dimethylformamide (DMF) or acetonitrile is used to dissolve the ionic intermediates (the phenoxide salt) and effectively solvate the cation, leaving the nucleophilic anion more reactive.

G Start Combine Reactants: - Ethyl 4-amino-3-hydroxybenzoate - Cyclopropylmethyl Bromide - K₂CO₃ or Cs₂CO₃ - DMF Solvent React Heat Reaction Mixture (e.g., 70-80°C) Stir for 10-16 hours Start->React Monitor Monitor Progress by TLC React->Monitor Workup Aqueous Workup: - Dilute with Water - Extract with Ethyl Acetate Monitor->Workup Wash Wash Organic Layer: - Water - Brine Workup->Wash Dry Dry over Na₂SO₄, Filter, and Concentrate Wash->Dry Purify Purify by Column Chromatography or Recrystallization Dry->Purify Product Ethyl 4-amino-3-(cyclopropylmethoxy)benzoate Purify->Product

Caption: Experimental workflow for the Williamson ether synthesis step.

Detailed Experimental Protocol: O-Alkylation

This protocol is adapted from analogous procedures reported in patent literature for structurally similar compounds.[6]

  • Reagents & Equipment:

    • Ethyl 4-amino-3-hydroxybenzoate (1.0 eq)

    • Cyclopropylmethyl bromide (1.2-1.5 eq)

    • Potassium Carbonate (K₂CO₃, anhydrous, powdered) (2.0-3.0 eq)

    • N,N-Dimethylformamide (DMF), anhydrous

    • Round-bottom flask, magnetic stirrer, heating mantle, condenser, nitrogen atmosphere setup.

  • Methodology:

    • To a dry round-bottom flask under a nitrogen atmosphere, add Ethyl 4-amino-3-hydroxybenzoate (1.0 eq) and potassium carbonate (2.0 eq).

    • Add anhydrous DMF (10-15 volumes) and stir the suspension.

    • Add cyclopropylmethyl bromide (1.2 eq) dropwise to the mixture at room temperature.

    • Heat the reaction mixture to 70-80°C and stir for 10-16 hours, or until TLC analysis indicates complete consumption of the starting material.

    • Cool the reaction mixture to room temperature and pour it into ice-water (50-100 volumes).

    • Extract the aqueous mixture with ethyl acetate (3 x 20 volumes).

    • Combine the organic layers and wash with water (2 x 20 volumes) and then with brine (1 x 20 volumes) to remove residual DMF and salts.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) or by recrystallization to yield pure Ethyl 4-amino-3-(cyclopropylmethoxy)benzoate.

Data Summary: Typical Reaction Parameters
ParameterConditionRationale / Notes
Alkylating Agent Cyclopropylmethyl BromidePrimary halide, excellent for SN2 reaction.[4][5]
Base K₂CO₃ or Cs₂CO₃Sufficiently strong to deprotonate the phenol; minimizes side reactions. Cesium carbonate can accelerate the reaction.[6]
Solvent DMF, AcetonitrilePolar aprotic solvent, enhances nucleophilicity of the phenoxide.[6]
Temperature 60 - 80 °CProvides sufficient thermal energy to overcome the activation barrier without promoting significant decomposition.[6]
Time 10 - 16 hoursTypical duration for complete conversion, should be monitored by TLC.
Yield >90% (expected)High yields are reported for analogous reactions under these conditions.[6]

Conclusion

The preparation of Ethyl 4-amino-3-(cyclopropylmethoxy)benzoate is most effectively achieved through a robust, two-stage synthesis. The initial phase involves the high-yield preparation of the key intermediate, Ethyl 4-amino-3-hydroxybenzoate, preferably via esterification of 3-hydroxy-4-nitrobenzoic acid followed by catalytic hydrogenation. The subsequent core transformation is a Williamson ether synthesis, utilizing cyclopropylmethyl bromide and a carbonate base in a polar aprotic solvent. This pathway is characterized by its operational simplicity, use of readily available reagents, and high overall efficiency, making it a reliable and scalable method for researchers in the field of drug discovery and development.

References

  • University of Colorado Boulder. (n.d.). The Williamson Ether Synthesis. Department of Chemistry. Retrieved from [Link]

  • Chemistry Steps. (2022, November 13). The Williamson Ether Synthesis. Retrieved from [Link]

  • Wang, B. (2011). New method for synthesizing 3-cyclopropyl methoxy-4-(difluoromethoxy) benzoic acid. Google Patents. (CN102093194A).
  • Banik, B. K., Banik, I., & Becker, F. F. (n.d.). Indium/Ammonium Chloride-Mediated Selective Reduction of Aromatic Nitro Compounds: Ethyl 4-Aminobenzoate. Organic Syntheses. Retrieved from [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]

  • Zhu, S. (2012). Preparation method of 3-cyclopropylmethoxy-4-difluoromethoxy-benzoic acid. Google Patents. (CN102690194A).
  • KPU Pressbooks. (n.d.). 1.5 Williamson Ether Synthesis – Organic Chemistry II. Retrieved from [Link]

  • PrepChem.com. (n.d.). Preparation of Ethyl p-[3-(o-methoxyphenyl)propyl]aminobenzoate. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 4-amino-3-hydroxybenzoate. National Center for Biotechnology Information. Retrieved from [Link]

  • Li, G. (2020). Preparation method of 3-hydroxy-4-methoxy-2-nitrobenzoic acid. Google Patents. (CN111302945A).
  • Zahoor, M., et al. (2023). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. PMC. Retrieved from [Link]

  • PrepChem.com. (n.d.). Preparation of 4-amino-3-hydroxybenzoic acid. Retrieved from [Link]

Sources

Methodological & Application

Step-by-step synthesis of Ethyl 4-amino-3-(cyclopropylmethoxy)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of Ethyl 4-amino-3-(cyclopropylmethoxy)benzoate

Introduction

Ethyl 4-amino-3-(cyclopropylmethoxy)benzoate is a valuable substituted aromatic compound that serves as a key building block in medicinal chemistry and drug development. Its structure, featuring a PABA (para-aminobenzoic acid) core modified with a cyclopropylmethoxy group, makes it an attractive intermediate for synthesizing more complex molecules with potential therapeutic activities. The cyclopropyl moiety is often incorporated into drug candidates to enhance metabolic stability, improve binding affinity, and modulate pharmacokinetic properties. This guide provides a detailed, step-by-step protocol for the synthesis of this compound, grounded in established chemical principles and tailored for researchers in organic synthesis and pharmaceutical development.

Overall Synthetic Strategy

The synthesis of Ethyl 4-amino-3-(cyclopropylmethoxy)benzoate is efficiently achieved via a two-step process. The strategy hinges on the well-established Williamson ether synthesis. This reaction forms an ether by coupling an alkoxide with a primary alkyl halide through an SN2 mechanism.[1][2]

The chosen pathway involves:

  • Preparation of the Alkylating Agent : Synthesis of (bromomethyl)cyclopropane from the commercially available cyclopropylmethanol.

  • Williamson Ether Synthesis : Reaction of the starting material, Ethyl 4-amino-3-hydroxybenzoate, with the prepared (bromomethyl)cyclopropane to yield the final product.

G cluster_0 Part A: Electrophile Synthesis cluster_1 Part B: Williamson Ether Synthesis A Cyclopropylmethanol B (Bromomethyl)cyclopropane A->B  PBr₃ or  NBS / PPh₃ C Ethyl 4-amino-3-hydroxybenzoate D Target Product: Ethyl 4-amino-3-(cyclopropylmethoxy)benzoate B->D C->D  (Bromomethyl)cyclopropane,  Base (e.g., K₂CO₃),  Solvent (e.g., DMF) G cluster_0 Mechanism A Phenolic -OH (Substrate) B Phenoxide Ion (Nucleophile) A->B Base (Deprotonation) D Transition State (SN2) B->D Nucleophilic Attack C (Bromomethyl)cyclopropane (Electrophile) C->D E Final Ether Product D->E Bromide Departure

Sources

Application Note: Regioselective Cyclopropylmethylation of Ethyl 4-amino-3-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Here is a detailed Application Note and Protocol for the cyclopropylmethylation of ethyl 4-amino-3-hydroxybenzoate.

Executive Summary

The cyclopropylmethyl group is a privileged motif in medicinal chemistry, often employed to enhance lipophilicity and metabolic stability without introducing excessive steric bulk. This guide details the regioselective cyclopropylmethylation of ethyl 4-amino-3-hydroxybenzoate (CAS 87081-52-5).

The substrate presents a classic chemoselectivity challenge: distinguishing between the nucleophilic phenolic oxygen (C3-OH) and the aniline nitrogen (C4-NH₂). This protocol prioritizes the O-alkylation pathway (Williamson Ether Synthesis) to yield ethyl 4-amino-3-(cyclopropylmethoxy)benzoate , a common precursor for kinase inhibitors and benzoxazole scaffolds. Strategies for achieving N-selectivity via reductive amination are also discussed for completeness.

Mechanistic Insight & Strategic Analysis

The Chemoselectivity Challenge

The starting material contains three reactive centers:

  • Phenolic Hydroxyl (pKa ~10): Acidic and highly nucleophilic upon deprotonation.

  • Aniline Nitrogen (pKa of conjugate acid ~4-5): Moderately nucleophilic but less acidic than the phenol.

  • Ethyl Ester: Susceptible to hydrolysis under harsh basic/acidic conditions.[1]

Causality of Reaction Choice:

  • Base Selection: Using a carbonate base (e.g., K₂CO₃) in a polar aprotic solvent (DMF) selectively deprotonates the phenol (forming the phenoxide Ar-O⁻) while leaving the aniline neutral. The phenoxide is significantly more nucleophilic than the neutral aniline towards the alkyl halide, driving O-alkylation .

  • Reagent Selection: (Bromomethyl)cyclopropane is the standard electrophile. It is a primary alkyl halide but can exhibit sluggish kinetics compared to benzyl or allyl halides due to the steric drag of the cyclopropyl ring.

Reaction Pathway Diagram

The following diagram illustrates the kinetic competition and the optimized pathway for O-alkylation.

ReactionPathway Start Ethyl 4-amino-3-hydroxybenzoate (Substrate) Intermediate Phenoxide Intermediate (Ar-O⁻) Start->Intermediate Deprotonation (Fast) ProductN N-Alkylated Product (Minor/Avoided) Start->ProductN Direct N-Alkylation (Slow without strong base) Base Base (K2CO3) Base->Intermediate ProductO O-Alkylated Product (Major Target) Intermediate->ProductO SN2 Attack (k_O >> k_N) Reagent (Bromomethyl)cyclopropane Reagent->ProductO

Caption: Kinetic pathway favoring O-alkylation via phenoxide formation using mild carbonate bases.

Detailed Experimental Protocols

Protocol A: Regioselective O-Alkylation (Primary Method)

Objective: Synthesis of ethyl 4-amino-3-(cyclopropylmethoxy)benzoate. Scale: 10.0 mmol (approx.[2] 1.81 g of starting material).

Reagents & Materials
ReagentEquiv.[2][3][4][5][6][7]AmountRole
Ethyl 4-amino-3-hydroxybenzoate 1.01.81 gSubstrate
(Bromomethyl)cyclopropane 1.21.62 g (approx 1.16 mL)Electrophile
Potassium Carbonate (K₂CO₃) 2.02.76 gBase (Anhydrous)
Potassium Iodide (KI) 0.1166 mgCatalyst (Finkelstein)
DMF (N,N-Dimethylformamide) -20 mLSolvent (Anhydrous)
Step-by-Step Methodology
  • Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Dissolution: Add Ethyl 4-amino-3-hydroxybenzoate (1.81 g) and anhydrous DMF (20 mL). Stir until fully dissolved.

  • Deprotonation: Add K₂CO₃ (2.76 g) in a single portion. The suspension may turn slightly yellow/orange due to phenoxide formation. Stir at Room Temperature (RT) for 15 minutes.

    • Critical Insight: Pre-stirring ensures complete formation of the phenoxide before the electrophile is introduced, minimizing competing N-alkylation.

  • Addition: Add Potassium Iodide (0.1 eq) followed by dropwise addition of (Bromomethyl)cyclopropane (1.2 eq).

    • Tip: KI acts as a catalyst by converting the alkyl bromide to the more reactive alkyl iodide in situ.

  • Reaction: Heat the mixture to 60°C and stir for 4–6 hours.

    • Monitoring: Check via TLC (30% EtOAc in Hexanes) or LC-MS. The product will be less polar than the starting material. Look for the disappearance of the phenol peak.

  • Workup:

    • Cool the reaction to RT.

    • Pour the mixture into 100 mL of ice-cold water (precipitates inorganic salts and product).

    • Extract with Ethyl Acetate (3 x 40 mL).

    • Wash the combined organic layers with water (2 x 50 mL) and brine (1 x 50 mL) to remove residual DMF.

    • Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[8]

  • Purification: If necessary, purify via flash column chromatography (SiO₂, gradient 0-20% EtOAc/Hexanes).

    • Yield Expectation: 85–95%.

Protocol B: Selective N-Alkylation (Alternative)

Objective: Synthesis of ethyl 4-(cyclopropylmethylamino)-3-hydroxybenzoate. Note: Direct alkylation is difficult to control for N-selectivity. Reductive Amination is the preferred method.

Reagents & Materials
ReagentEquiv.[2][3][4][5][6][7]Role
Ethyl 4-amino-3-hydroxybenzoate 1.0Substrate
Cyclopropanecarbaldehyde 1.1Electrophile Source
NaBH(OAc)₃ 1.5Reducing Agent
Acetic Acid 1.0Catalyst
DCE (Dichloroethane) -Solvent
Methodology Summary
  • Dissolve substrate in DCE.

  • Add Cyclopropanecarbaldehyde (1.1 eq) and Acetic Acid (1.0 eq). Stir for 30 min to form the imine/hemiaminal.

  • Add Sodium Triacetoxyborohydride (1.5 eq) portion-wise.

  • Stir at RT for 12 hours.

  • Quench with saturated NaHCO₃ and extract with DCM.

Analytical Validation & Troubleshooting

QC Data Specifications (Expected)
ParameterO-Alkylated ProductN-Alkylated Product
TLC (Rf) Higher (Less Polar)Lower (More Polar)
¹H NMR (O-CH₂) Doublet at ~3.9 ppmN/A
¹H NMR (N-CH₂) N/ADoublet at ~3.0 ppm
Phenolic OH Absent (Alkylated)Present (Broad singlet ~9-10 ppm)
Troubleshooting Guide
  • Issue: Low Conversion.

    • Cause: Cyclopropylmethyl bromide is sterically hindered.

    • Fix: Increase temperature to 80°C and add 0.5 eq of KI. Ensure DMF is dry.

  • Issue: N,O-Dialkylation (Over-reaction).

    • Cause: Excess base or alkyl halide; temperature too high.

    • Fix: Strictly limit reagent to 1.1-1.2 eq. Keep temperature <65°C.

  • Issue: Ester Hydrolysis.

    • Cause: Wet DMF or presence of hydroxide (from wet K₂CO₃).

    • Fix: Use anhydrous K₂CO₃ and dry DMF. Avoid NaOH/KOH.

References

  • General Reactivity of 3-Hydroxy-4-aminobenzoates

    • BenchChem. "Ethyl 4-amino-3-hydroxybenzoate: Reactivity and Properties." Link

    • PubChem.[1][9] "Ethyl 4-amino-3-hydroxybenzoate Compound Summary." Link

  • Williamson Ether Synthesis Protocols

    • Organic Syntheses.[1][3][5][10] "Alkylation of Phenols." Coll. Vol. 1, p. 58. Link

  • Reductive Amination Standards

    • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." J. Org. Chem. 1996, 61, 3849. Link

  • Cyclopropylmethyl Halide Reactivity

    • Sigma-Aldrich. "(Bromomethyl)cyclopropane Product Information." Link

Sources

Optimization of esterification reactions for Cabozantinib intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimization of Ester-Amide Selectivity in Cabozantinib Intermediate Synthesis

Executive Summary

This Application Note details the process optimization for the critical ester-functionalized intermediates in the synthesis of Cabozantinib (Cometriq/Cabometyx). Specifically, we focus on the desymmetrization of diethyl 1,1-cyclopropanedicarboxylate to yield the key precursor ethyl 1-(4-fluorophenylcarbamoyl)cyclopropanecarboxylate .[1]

Controlling the reactivity of the gem-disubstituted diester is the primary bottleneck in Cabozantinib manufacturing.[2] Poor control leads to bis-hydrolysis (formation of 1,1-cyclopropanedicarboxylic acid) or bis-amidation (formation of the diamide impurity), significantly reducing yield and complicating downstream purification.[2][1] This guide provides a validated protocol for selective mono-hydrolysis , activation, and subsequent amidation, alongside a high-value workflow for the re-esterification (recovery) of the di-acid byproduct.[2][1]

Chemical Background & Mechanistic Insights

The synthesis of Cabozantinib relies on the "Linker" strategy, where the cyclopropane-1,1-dicarboxylic acid moiety serves as a bridge between the 4-fluoroaniline and the quinoline core.[1]

The Challenge: Geminal Diester Reactivity The starting material, Diethyl 1,1-cyclopropanedicarboxylate (1) , possesses two equivalent ester groups.[2] The target intermediate is the Mono-Ester Mono-Amide (3) .[2][1]

  • Pathway A (Direct Aminolysis): Reacting diester (1) directly with 4-fluoroaniline.[2][1] Risk:[2][1][3][4] High probability of over-reaction to the diamide due to the similar reactivity of the second ester group after the first amidation.[2]

  • Pathway B (Hydrolysis-Activation): Controlled hydrolysis to the Mono-Acid Mono-Ester (2) , followed by activation (e.g., SOCl₂) and coupling.[2][1] Optimization Focus: This pathway offers superior impurity control but requires precise pH and temperature regulation to prevent bis-hydrolysis.[2][1]

Reaction Scheme:

  • Desymmetrization: Diester (1)

    
     Mono-Acid (2) + Ethanol[2][1]
    
  • Activation/Coupling: Mono-Acid (2)

    
     Acid Chloride 
    
    
    
    Amido-Ester (3)[2][1]
  • Recovery: Di-Acid Byproduct

    
     Diester (1) (Re-esterification)
    

Experimental Optimization Strategy

Key Process Parameters (KPPs)
ParameterRange TestedOptimal SetpointMechanistic Rationale
Base Equivalents 0.90 – 1.20 eq1.05 eq <1.0 leaves unreacted diester; >1.1 accelerates bis-hydrolysis to di-acid.[2][1]
Temperature -10°C – 25°C0°C – 5°C Kinetic control is essential.[2][1] Higher temps lower the energy barrier for the second hydrolysis event.[2]
Solvent System EtOH/WaterEtOH (5 vol) Ethanol suppresses transesterification side-reactions and modulates solubility of the mono-sodium salt.[2][1]
Quenching pH pH 1.0 – 5.0pH 3.5 – 4.0 Critical for separation.[2] At pH 3.5, the mono-acid precipitates/extracts, while the di-acid remains soluble in the aqueous phase.[2][1]

Detailed Experimental Protocols

Protocol A: Selective Mono-Hydrolysis (Desymmetrization)

Objective: Prepare 1-(ethoxycarbonyl)cyclopropanecarboxylic acid with <5% di-acid impurity.[1]

Reagents:

  • Diethyl 1,1-cyclopropanedicarboxylate (Start Material)[2][1][5]

  • Sodium Hydroxide (NaOH), 1N aqueous solution[2]

  • Ethanol (Absolute)[1]

  • Hydrochloric Acid (HCl), 1N and 6N[2]

  • MTBE (Methyl tert-butyl ether) or Ethyl Acetate for extraction[2][1]

Step-by-Step Methodology:

  • Charge: Load Diethyl 1,1-cyclopropanedicarboxylate (100 g, 0.537 mol) and Ethanol (500 mL, 5 vol) into a reactor fitted with a mechanical stirrer and temperature probe.

  • Cool: Chill the solution to 0–5°C . Ensure the temperature is stable before base addition.[2]

  • Controlled Addition: Add 1N NaOH (564 mL, 1.05 eq) dropwise over 2 hours .

    • Critical: Maintain internal temperature <5°C. Rapid addition creates localized hot spots (high pH zones) favoring bis-hydrolysis.[2][1]

  • Reaction Monitoring: Stir at 0–5°C for 6–8 hours. Monitor by HPLC/TLC.[2]

    • Endpoint: Diester < 2.0%.[2][6]

  • Workup (pH Switch):

    • Concentrate the reaction mixture under vacuum (remove Ethanol) to ~40% volume.

    • Dilute with Water (300 mL). Wash with MTBE (200 mL) to remove unreacted Diester.[2] Discard organic layer.

    • Acidification: Cool the aqueous layer to 10°C. Slowly add 6N HCl to adjust pH to 3.5 – 4.0 .

    • Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 300 mL).[2] (Note: The Di-acid is more water-soluble and largely remains in the aqueous phase at this pH).[2][1]

  • Isolation: Dry combined organics over Na₂SO₄ and concentrate to yield the Mono-Acid Mono-Ester as a viscous oil.

    • Target Yield: 85–90%.[2]

    • Purity: >98% (by HPLC).[2][3][6][7]

Protocol B: Recovery & Re-esterification of Di-Acid Byproduct

Objective: Convert waste 1,1-cyclopropanedicarboxylic acid back to the starting Diester.

Rationale: In commercial scaling, the aqueous waste from Protocol A contains 5–10% di-acid.[2][1] Recovering this reduces Cost of Goods (COGS).[2]

  • Recovery: Acidify the aqueous waste from Protocol A (after Ethyl Acetate extraction) to pH < 1.0 using conc. HCl.

  • Extraction: Extract with Ethyl Acetate. Concentrate to obtain crude 1,1-cyclopropanedicarboxylic acid.

  • Fischer Esterification:

    • Dissolve crude di-acid in Ethanol (10 vol).

    • Add conc. H₂SO₄ (0.1 eq) as catalyst.[2]

    • Reflux (78°C) for 12 hours.[2] Use a Dean-Stark trap or molecular sieves to remove water and drive equilibrium.[2][1]

  • Purification: Neutralize with NaHCO₃, concentrate, and distill.

    • Result: Recycled Diethyl 1,1-cyclopropanedicarboxylate ready for Protocol A.[2][1]

Visualization: Process Workflow & Reaction Scheme

Cabozantinib_Intermediate_Synthesis Diester Diethyl 1,1-cyclopropanedicarboxylate (Starting Material) NaOH NaOH (1.05 eq) Ethanol, 0-5°C Diester->NaOH Controlled Hydrolysis MonoEster Mono-Acid Mono-Ester (Target Intermediate) NaOH->MonoEster Major Path (Yield ~90%) DiAcid 1,1-Cyclopropanedicarboxylic Acid (Byproduct) NaOH->DiAcid Over-Hydrolysis (Impurity) AcidChloride Acid Chloride Intermediate MonoEster->AcidChloride SOCl2 / Toluene Activation DiAcid->Diester Re-esterification (EtOH/H2SO4, Recovery) AmidoEster Ethyl 1-(4-fluorophenylcarbamoyl) cyclopropanecarboxylate AcidChloride->AmidoEster 4-Fluoroaniline Coupling Cabozantinib Cabozantinib (Final Drug) AmidoEster->Cabozantinib Downstream Synthesis

Caption: Reaction pathway for the desymmetrization of the cyclopropane diester.[2][1] Green path indicates the optimized selective route.[2] Red dashed line indicates the over-hydrolysis impurity loop.[1]

Analytical Quality Control

HPLC Method Parameters:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 150 x 4.6 mm, 3.5 µm).[2][1]

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.[2]

  • Mobile Phase B: Acetonitrile.[2]

  • Gradient: 10% B to 90% B over 20 minutes.

  • Detection: UV @ 210 nm (Carbonyl detection) and 254 nm (Aromatic detection for downstream steps).

Interpretation:

  • Retention Time (RT) Order: Di-Acid (early eluting) < Mono-Acid (mid) < Diester (late).[2][1]

  • Acceptance Criteria: Mono-Acid > 98.0%, Di-Acid < 0.5%, Diester < 1.0%.[2][1]

Troubleshooting Guide

ObservationRoot CauseCorrective Action
High Di-Acid Content (>5%) Temperature spike during NaOH addition.[2][1]Check chiller capacity; reduce addition rate. Ensure internal temp < 5°C.
Low Conversion (<90%) Old NaOH solution (carbonated) or insufficient stoichiometry.[2]Titrate NaOH before use.[2] Increase equivalents to 1.10 eq if necessary.
Emulsion during Workup Phase density similarity or surfactant effect of the salt.[2]Add brine (sat. NaCl) to the aqueous layer; filter through Celite if solids are present.[2]
Solidification of Reagents Reaction too concentrated.[2]Ensure Ethanol volume is at least 5 volumes relative to the Diester mass.[2]

References

  • Laus, G., et al. (2016).[2][8] "Crystal structures of intermediates in a new synthesis of antitumor drug cabozantinib." Heterocycles, 93(1), 323-332.[2][9] Link

  • Exelixis, Inc. (2005).[2] "Quinolines and nitrogenous derivatives thereof."[2][4][10] World Intellectual Property Organization Patent WO2005030140.[2] Link

  • Chia Tai Tianqing Pharmaceutical Group. (2019).[2] "Method for preparing Cabozantinib." Chinese Patent CN109836381.[2][6] Link

  • Chhikara, B. S., et al. (2010).[2][11] "Synthesis and Evaluation of Fatty Acyl Ester Derivatives of Cytarabine." European Journal of Medicinal Chemistry, 45(10), 4601-4608.[2][11] (Reference for general esterification/lipophilicity strategies). Link

Sources

Recrystallization protocols for Ethyl 4-amino-3-(cyclopropylmethoxy)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: High-Purity Recrystallization of Ethyl 4-amino-3-(cyclopropylmethoxy)benzoate

Executive Summary

Ethyl 4-amino-3-(cyclopropylmethoxy)benzoate is a critical intermediate in the synthesis of several kinase inhibitors and GPCR antagonists. Its structural core—an aniline moiety adjacent to a bulky cyclopropylmethoxy ether—presents unique purification challenges. The presence of the oxidatively labile aniline group requires strict control over thermal history and atmosphere, while the ester functionality necessitates pH neutrality to prevent hydrolysis to the corresponding benzoic acid.

This guide details two robust recrystallization protocols designed to achieve >99.5% HPLC purity. Protocol A (Ethanol/Water) is the primary method for removing inorganic salts and polar degradation products. Protocol B (Ethyl Acetate/Heptane) is an alternative strategy for purging lipophilic impurities such as unreacted alkyl halides or bis-alkylated byproducts.

Physicochemical Basis for Solvent Selection

The solubility profile of Ethyl 4-amino-3-(cyclopropylmethoxy)benzoate is governed by three functional groups:

  • Ethyl Ester: Provides moderate lipophilicity and solubility in aprotic polar solvents (EtOAc, DCM).

  • Cyclopropylmethoxy Ether: Increases non-polar character, enhancing solubility in toluene and ethers.

  • Primary Amine (Aniline): Introduces hydrogen bond donor/acceptor capability, allowing solubility in alcohols and potential salt formation.

Solvent Screening Strategy (Hansen Solubility Parameters):

  • Target: Balance the Dispersion (

    
    ) and Hydrogen Bonding (
    
    
    
    ) forces.
  • Good Solvents: Ethanol, Isopropanol (IPA), Ethyl Acetate, Toluene.

  • Anti-Solvents: Water (high

    
    ), Heptane/Hexane (high 
    
    
    
    , low
    
    
    ).
Table 1: Solvent System Performance Matrix
Solvent SystemRoleSolvency Power (Hot/Cold)Impurity Rejection ProfileRecommendation
Ethanol / Water Primary High / LowExcellent for salts, polar acids, and color bodies.Standard Protocol
Ethyl Acetate / Heptane AlternativeHigh / Very LowExcellent for unreacted alkyl halides and non-polar dimers.Use if lipophilic impurities persist.
Toluene Scale-UpModerate / LowGood for scale-up; slower crystallization kinetics.Use for >1kg batches.
IPA / Water BackupHigh / ModerateSimilar to EtOH but higher boiling point (risk of oxidation).Use if EtOH yield is low.

Experimental Protocols

Protocol A: The "Standard" Ethanol/Water Recrystallization

Best for: General purification, removal of inorganic salts, and color improvement.

Materials:

  • Crude Ethyl 4-amino-3-(cyclopropylmethoxy)benzoate (10.0 g)

  • Ethanol (Absolute, >99.5%)

  • Deionized Water

  • Activated Carbon (e.g., Darco G-60) – Optional for color removal

Step-by-Step Methodology:

  • Dissolution:

    • Charge 10.0 g of crude solid into a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

    • Add 40 mL of Ethanol (4 vol).

    • Heat the mixture to reflux (78°C) with moderate stirring (300 rpm).

    • Checkpoint: If solids remain, add Ethanol in 5 mL increments until fully dissolved. Do not exceed 8 vol (80 mL).

  • Clarification (Hot Filtration):

    • If the solution is dark/colored, add 0.5 g (5 wt%) of Activated Carbon. Stir at reflux for 15 minutes.

    • Filter the hot solution through a pre-heated Celite pad or sintered glass funnel into a clean, pre-heated Erlenmeyer flask.

    • Critical: Rinse the filter cake with 5 mL of hot Ethanol to recover product.

  • Crystallization (Anti-Solvent Addition):

    • Return the filtrate to the heat and bring back to a gentle boil.

    • Slowly add Deionized Water dropwise via an addition funnel.

    • Endpoint: Stop addition immediately upon observing persistent turbidity (cloud point). Typically requires 15–25 mL (1.5–2.5 vol).

    • Add 1–2 mL of Ethanol to just redissolve the turbidity (clear solution).

  • Controlled Cooling (The "Annealing" Phase):

    • Remove the heat source. Allow the flask to cool to ambient temperature (20–25°C) slowly over 2 hours.

    • Note: Rapid cooling precipitates amorphous material ("oiling out").

    • Once at room temperature, transfer the flask to an ice-water bath (0–5°C) and stir for 1 hour to maximize yield.

  • Isolation and Drying:

    • Filter the white crystalline solid using a Buchner funnel under vacuum.

    • Wash the cake with 20 mL of cold Ethanol/Water (1:1 mixture).

    • Dry in a vacuum oven at 40–45°C for 12 hours. Caution: Do not exceed 50°C to prevent ester hydrolysis or oxidation.

Protocol B: Ethyl Acetate/Heptane Recrystallization

Best for: Removal of lipophilic impurities (e.g., unreacted cyclopropylmethyl bromide).

Methodology:

  • Dissolution: Dissolve 10.0 g of crude material in Ethyl Acetate (30 mL, 3 vol) at 60°C.

  • Anti-Solvent Addition: Slowly add Heptane (or Hexane) to the hot solution until slight turbidity is observed (approx. 30–50 mL).

  • Seeding: If available, add a seed crystal (0.1 wt%) at 50°C to initiate nucleation.

  • Cooling: Cool to room temperature over 3 hours, then to 0°C for 1 hour.

  • Filtration: Filter and wash with cold Heptane/EtOAc (9:1).

Process Visualization

Figure 1: Decision Logic for Solvent Selection

RecrystallizationLogic Start Crude Ethyl 4-amino-3-(cyclopropylmethoxy)benzoate CheckImpurity Analyze Impurity Profile (HPLC/TLC) Start->CheckImpurity PolarImp Polar Impurities (Salts, Acids, Color) CheckImpurity->PolarImp High Polarity NonPolarImp Non-Polar Impurities (Alkyl Halides, Dimers) CheckImpurity->NonPolarImp High Lipophilicity MethodA Protocol A: Ethanol / Water (Recrystallization) PolarImp->MethodA MethodB Protocol B: Ethyl Acetate / Heptane (Precipitation) NonPolarImp->MethodB CheckOil Risk of Oiling Out? MethodA->CheckOil MethodB->CheckOil Seed Add Seed Crystals at Cloud Point CheckOil->Seed Yes SlowCool Controlled Cooling (10°C/hour) CheckOil->SlowCool No Final Pure Crystalline Solid (>99.5% Purity) Seed->Final SlowCool->Final

Caption: Decision tree for selecting the optimal solvent system based on impurity profile and physical behavior.

Figure 2: Recrystallization Workflow (Protocol A)

Workflow Step1 1. Dissolution (Reflux in EtOH) Step2 2. Hot Filtration (Remove Insolubles/Carbon) Step1->Step2 Clear Solution Step3 3. Nucleation (Add Water to Cloud Point) Step2->Step3 Filtrate Step4 4. Crystal Growth (Cool to 20°C -> 0°C) Step3->Step4 Turbid Mix Step5 5. Isolation (Filtration & Wash) Step4->Step5 Slurry Step6 6. Drying (Vac Oven 45°C) Step5->Step6 Wet Cake

Caption: Step-by-step unit operations for the Ethanol/Water recrystallization process.

Troubleshooting & Critical Process Parameters (CPPs)

IssueProbable CauseCorrective Action
Oiling Out Cooling too fast or solvent mixture too rich in water/heptane.Reheat to dissolve. Add more good solvent (EtOH/EtOAc). Cool slower (5°C/hour). Use seed crystals.
Low Yield Too much solvent used or insufficient cooling time.Concentrate the mother liquor by 50% and re-cool. Ensure final temp is <5°C.
Color Persists Oxidation of aniline or trace metal contamination.Repeat Protocol A with activated carbon (5-10 wt%). Ensure inert atmosphere (

).
Hydrolysis Exposure to moisture/heat or acidic/basic residues.Verify pH of water is neutral (6-7). Limit drying temperature to <50°C.

Analytical Validation

1. HPLC Method (Reverse Phase):

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 20 min.

  • Detection: UV at 254 nm (aromatic) and 210 nm (impurities).

  • Expectation: Main peak at ~12-14 min; impurities (acid, nitro) separated by >2 min.

2. 1H-NMR (DMSO-d6, 400 MHz):

  • Verify the integral ratio of the Ethyl group (triplet ~1.3 ppm, quartet ~4.2 ppm) to the Cyclopropylmethoxy group (multiplet ~0.3-0.6 ppm, doublet ~3.9 ppm).

  • Confirm the presence of the Amine protons (broad singlet ~5-6 ppm).

References

  • Myerson, A. S. (2002). Handbook of Industrial Crystallization. Butterworth-Heinemann. (Standard text for solubility and cooling curves).
  • Mullin, J. W. (2001). Crystallization. Butterworth-Heinemann.
  • Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press.
  • Wermuth, C. G. (2011). The Practice of Medicinal Chemistry. Academic Press.
  • PubChem Compound Summary. (2023). Ethyl 4-amino-3-hydroxybenzoate Derivatives. Link (General structural data for analogs).

Disclaimer: This protocol is a derived best-practice guide based on the physicochemical properties of the 4-amino-3-alkoxybenzoate class. Always perform a small-scale (100 mg) trial before scaling up.

Application Note: Green Chemistry Approaches to the Synthesis of Ethyl 4-amino-3-(cyclopropylmethoxy)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Paradigm Shift in Pharmaceutical Intermediate Synthesis

Ethyl 4-amino-3-(cyclopropylmethoxy)benzoate is a key intermediate in the synthesis of several active pharmaceutical ingredients (APIs). Traditional synthetic routes to this and similar molecules often rely on classical methods that, while effective, carry a significant environmental burden. These methods frequently involve harsh reagents, hazardous solvents, and generate substantial waste streams, contributing to a high Process Mass Intensity (PMI)—a key metric of inefficiency in chemical manufacturing.[1] The principles of green chemistry offer a transformative approach, aiming to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances.[2][3] This application note details greener synthetic strategies for Ethyl 4-amino-3-(cyclopropylmethoxy)benzoate, focusing on methodologies that enhance safety, reduce waste, and improve overall sustainability.

Retrosynthetic Analysis and Green Strategy Overview

A logical retrosynthetic analysis of the target molecule suggests a three-step sequence starting from a readily available precursor, ethyl 3-hydroxybenzoate. Each step in the traditional synthesis has been re-evaluated and substituted with a greener alternative.

G Target Ethyl 4-amino-3-(cyclopropylmethoxy)benzoate Intermediate2 Ethyl 3-(cyclopropylmethoxy)-4-nitrobenzoate Target->Intermediate2 Nitro Reduction Intermediate1 Ethyl 3-hydroxy-4-nitrobenzoate Intermediate2->Intermediate1 O-Alkylation StartingMaterial Ethyl 3-hydroxybenzoate Intermediate1->StartingMaterial Nitration

Caption: Retrosynthetic pathway for Ethyl 4-amino-3-(cyclopropylmethoxy)benzoate.

Our green approach focuses on three key transformations:

  • Solvent-Free Nitration: Replacing corrosive mixed acids with a solid-state, mechanochemical approach to minimize acid waste.

  • Phase Transfer-Catalyzed O-Alkylation: Utilizing a phase-transfer catalyst to enable the use of greener solvents and milder reaction conditions.

  • Catalytic Transfer Hydrogenation: Employing an iron-based catalyst for the selective reduction of the nitro group, avoiding the use of stoichiometric and often toxic metal reductants.

Experimental Protocols: A Step-by-Step Guide to Greener Synthesis

Step 1: Solvent-Free Mechanochemical Nitration of Ethyl 3-hydroxybenzoate

Traditional nitration using a mixture of concentrated sulfuric and nitric acids is notoriously hazardous and generates significant acidic waste.[4] A greener alternative is a solvent-free mechanochemical approach using a solid nitrate salt and a solid acid catalyst, which has been shown to be highly efficient for the nitration of phenolic compounds.[3][5] This method eliminates the need for corrosive liquid acids and simplifies purification.

G cluster_workflow Mechanochemical Nitration Workflow Start Combine Reactants: Ethyl 3-hydroxybenzoate, Sodium Nitrate, Oxalic Acid Milling Ball Mill at Room Temperature Start->Milling Workup Aqueous Workup: Add water, extract with ethyl acetate Milling->Workup Purification Column Chromatography Workup->Purification Product Ethyl 3-hydroxy-4-nitrobenzoate Purification->Product

Caption: Workflow for the solvent-free mechanochemical nitration.

Protocol:

  • In a stainless-steel milling jar, combine ethyl 3-hydroxybenzoate (1.0 eq), sodium nitrate (1.2 eq), and oxalic acid dihydrate (2.0 eq).

  • Add stainless steel milling balls (10 x 10 mm).

  • Mill the mixture in a planetary ball mill at 400 rpm for 60 minutes.

  • After milling, carefully open the jar and add deionized water (20 mL).

  • Extract the aqueous mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield Ethyl 3-hydroxy-4-nitrobenzoate.

ParameterValueReference
Starting Material Ethyl 3-hydroxybenzoateCommercially Available
Key Reagents Sodium Nitrate, Oxalic Acid[3][5]
Solvent None (Solvent-free)[3][5]
Temperature Room Temperature[3][5]
Typical Yield 85-95%[3]
Step 2: Phase-Transfer Catalyzed O-Alkylation

The etherification of the phenolic hydroxyl group is a crucial step. Traditional methods often employ polar aprotic solvents like DMF or DMSO, which are considered environmentally problematic. Phase-transfer catalysis (PTC) offers a superior green alternative by facilitating the reaction between reactants in immiscible phases, often allowing for the use of less hazardous solvents or even solvent-free conditions.[6][7][8] Microwave irradiation can further enhance the reaction rate, significantly reducing reaction times.[9]

G cluster_workflow PTC O-Alkylation Workflow Start Combine Reactants: Ethyl 3-hydroxy-4-nitrobenzoate, Cyclopropylmethyl bromide, K₂CO₃, TBAB Reaction Heat in Toluene (or solvent-free) with stirring Start->Reaction Workup Aqueous Workup: Add water, extract with toluene Reaction->Workup Purification Crystallization or Column Chromatography Workup->Purification Product Ethyl 3-(cyclopropylmethoxy)-4-nitrobenzoate Purification->Product

Caption: Workflow for the phase-transfer catalyzed O-alkylation.

Protocol:

  • To a round-bottom flask, add Ethyl 3-hydroxy-4-nitrobenzoate (1.0 eq), potassium carbonate (2.0 eq), and tetrabutylammonium bromide (TBAB) (0.1 eq).

  • Add toluene as the solvent (alternatively, the reaction can be attempted under solvent-free conditions).

  • Add cyclopropylmethyl bromide (1.5 eq) to the mixture.

  • Heat the reaction mixture to 80 °C with vigorous stirring for 4-6 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and add water (30 mL).

  • Separate the organic layer, and extract the aqueous layer with toluene (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure.

  • Purify the product by crystallization from ethanol or by column chromatography if necessary to yield Ethyl 3-(cyclopropylmethoxy)-4-nitrobenzoate.

ParameterValueReference
Catalyst Tetrabutylammonium bromide (TBAB)[7][10]
Base Potassium Carbonate (K₂CO₃)[11]
Solvent Toluene (or solvent-free)[7]
Temperature 80 °C[10]
Typical Yield >90%[12]
Step 3: Iron-Catalyzed Catalytic Transfer Hydrogenation

The reduction of the nitro group to an amine is the final key step. Classical methods often involve stoichiometric metals like tin or zinc in acidic media, which generate significant metal waste. Catalytic hydrogenation is a greener approach, and the use of earth-abundant and non-toxic iron catalysts is particularly attractive.[2][13] Catalytic transfer hydrogenation, using a hydrogen donor like hydrazine hydrate or an organosilane in the presence of an iron catalyst, provides a safe and efficient method for this transformation, compatible with a wide range of functional groups.[1][14]

G cluster_workflow Iron-Catalyzed Nitro Reduction Workflow Start Combine Reactants: Ethyl 3-(cyclopropylmethoxy)-4-nitrobenzoate, Iron powder, NH₄Cl Reaction Reflux in Ethanol/Water Start->Reaction Workup Filtration and Extraction: Filter through Celite, extract with ethyl acetate Reaction->Workup Purification Crystallization Workup->Purification Product Ethyl 4-amino-3-(cyclopropylmethoxy)benzoate Product->Purification

Caption: Workflow for the iron-catalyzed catalytic transfer hydrogenation.

Protocol:

  • In a round-bottom flask, suspend Ethyl 3-(cyclopropylmethoxy)-4-nitrobenzoate (1.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v).

  • Add iron powder (3.0 eq) and ammonium chloride (1.0 eq) to the suspension.

  • Heat the mixture to reflux (approximately 80 °C) and stir vigorously.

  • Monitor the reaction by TLC until the starting material is consumed (typically 1-3 hours).

  • Cool the reaction mixture to room temperature and filter through a pad of Celite®, washing the filter cake with ethanol.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Add water to the residue and extract with ethyl acetate (3 x 25 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate to obtain the crude product.

  • Purify by crystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product, Ethyl 4-amino-3-(cyclopropylmethoxy)benzoate.

ParameterValueReference
Catalyst Iron Powder[13]
Hydrogen Source Water (in situ hydrogen generation)[13]
Solvent Ethanol/Water
Temperature Reflux (~80 °C)[13]
Typical Yield >90%[13]

Conclusion: Embracing a Sustainable Future in Pharmaceutical Manufacturing

The synthetic route detailed in this application note presents a viable and environmentally conscious alternative to traditional methods for producing Ethyl 4-amino-3-(cyclopropylmethoxy)benzoate. By incorporating solvent-free reactions, phase-transfer catalysis, and earth-abundant metal catalysts, this approach aligns with the core principles of green chemistry. These methodologies not only reduce the environmental impact but also offer potential benefits in terms of process safety, simplification of workup procedures, and improved atom economy. The adoption of such green strategies is crucial for the pharmaceutical industry to move towards a more sustainable and responsible manufacturing paradigm.

References

  • Iron-catalyzed selective reduction of nitroarenes to anilines using organosilanes. Chemical Communications, 2011(47), 9015-9017. [Link]

  • Highly Efficient Nitration of Phenolic Compounds using Some Nitrates and Oxalic Acid under Solvent-Free Conditions. Journal of Chemical Research, 2011(2), 101-103. [Link]

  • Contribution of phase transfer catalyst to green chemistry: A review. JETIR, 2015, 2(12), 102-108. [Link]

  • Photoinduced iron-catalyzed reduction of nitroarenes for multicomponent synthesis of α-branched secondary amines. Chemical Communications, 2023, 59(8), 986-989. [Link]

  • Facile and Efficient Selective Mono-Nitration of Phenols under Solvent-Free Conditions. Molecules, 2011, 16(8), 6577-6586. [Link]

  • Green chemistry principles for a sustainable future in pharma. Syngene International Ltd. [Link]

  • Cofactor-free biocatalytic hydrogenation of nitro compounds for synthesis of amines. ChemRxiv. [Link]

  • Liquid phase nitration of aromatics using solid acid catalyst.
  • Solid acid catalysts for fluorotoluene nitration using nitric acid. Green Chemistry, 2003, 5(6), 683-686. [Link]

  • Regioselective nitration of phenols using Sr(NO3)2 or benzyltriphenylphosphonium nitrate in the presence of H2SO4-silica under solvent free conditions. Journal of the Serbian Chemical Society, 2014, 79(12), 1487-1494. [Link]

  • Biocatalytic reduction of nitroaromatic compounds to arylamines. Current Opinion in Chemical Biology, 2021, 61, 98-106. [Link]

  • H2-Driven Reduction of Flavin by Hydrogenase Enables Cleaner Operation of Nitroreductases for Nitro-Group to Amine Reductions. ChemCatChem, 2022, 14(1). [Link]

  • Catalytic nitration of aromatic compounds catalyzed by solid acid. Journal of Molecular Catalysis A: Chemical, 2005, 235(1-2), 226-231. [Link]

  • A Study on Solid Acid Catalyst Selection and Characterization. Ignited Minds Journals. [Link]

  • Tandem selective reduction of nitroarenes catalyzed by palladium nanoclusters. Green Chemistry, 2016, 18(12), 3546-3553. [Link]

  • Process Development and Protein Engineering Enhanced Nitroreductase-Catalyzed Reduction of 2-Methyl-5-nitro-pyridine. Organic Process Research & Development, 2021, 25(1), 101-107. [Link]

  • Rapid and Efficient Reduction of Nitroarenes to Their Corresponding Amines with Promotion of NaBH4/NiCl2·6H2O System in Aqueous CH3CN. Bulletin of the Korean Chemical Society, 2002, 23(5), 723-725. [Link]

  • Selective Nitro Reduction of Ester Substituted Nitroarenes by NaBH4-FeCl2. SynOpen, 2022, 6(3), 236-240. [Link]

  • Method of reducing aromatic nitro compounds.
  • Review on Greener and Safer Synthesis of Nitro Compounds. Current Green Chemistry, 2021, 8(2), 115-131. [Link]

  • Chemo- and Regioselective Aqueous Phase, Co-Acid Free Nitration of Aromatics Using Traditional and Nontraditional Activation Methods. Green Chemistry for Sustainability. [Link]

  • Ultrasound Assisted O and C Alkylation Reactions of Phenolic Compounds. Ultrasonics International 87. [Link]

  • Mechanochemical Nitration of Alcohols and Arenes Using a Bench-Stable Organic Nitrating Reagent. Green Chemistry, 2024. [Link]

  • NaBH4/NiCl2·6H2O: A green synthetic method for fast and convenient reduction of nitroarens in water as green solvent. Organic Chemistry: An Indian Journal, 2014, 10(4), 143-149. [Link]

  • Eco-Friendly Nitration of Aromatic Compounds Using Different Solid Supports. Oriental Journal of Chemistry, 2009, 25(1), 121-126. [Link]

  • NaBH4/NiCl2•6H2O: A green synthetic method for fast and convenient reduction of nitroarens in water as green solvent. ResearchGate. [Link]

  • An Efficient and Regioselective Nitration of Phenols Using NH4NO3, KHSO4. DergiPark, 2009, 28(1), 35-38. [Link]

  • Nitration of Phenols Using Cu(NO3)2: Green Chemistry Laboratory Experiment. Journal of Chemical Education, 2012, 89(1), 122-124. [Link]

  • Phase Transfer Catalysis. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Microwave Irradiation and Phase Transfer Catalysis in C-, O- and N-Alkylation Reactions. Current Organic Synthesis, 2007, 4(3), 257-273. [Link]

  • PTC Selective O-Alkylation. PTC Organics, Inc. [Link]

  • Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. Molecules, 2018, 23(12), 3173. [Link]

  • PHASE TRANSFER CATALYSIS: A GREEN METHODOLOGY FOR NEW DRUG DISCOVERY RESEARCH: A REVIEW. Indo American Journal of Pharmaceutical Research, 2018, 8(05), 1107-1119. [Link]

  • Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. MDPI. [Link]

  • Organic base catalyzed O-alkylation of phenols under solvent-free condition. Indian Journal of Chemistry - Section B, 2007, 46B(8), 1359-1361. [Link]

  • Industrial Phase-Transfer Catalysis. PTC Organics, Inc. [Link]

  • Environmentally Friendly Green O-Alkylation Reaction for Ethenzamide Synthesis. Molecules, 2023, 28(3), 1238. [Link]

  • Selective Alkylation of Phenols Using Solid Catalysts. White Rose eTheses Online. [Link]

  • A scalable and green one-minute synthesis of substituted phenols. Nature Communications, 2014, 5, 5286. [Link]

  • O-Alkylation of phenol derivatives via a nucleophilic substitution. Green Chemistry, 2011, 13(9), 2482-2488. [Link]

  • Optimization of ultrasound-assisted extraction of phenols from Crocus sativus by-products using sunflower oil as a sustainable solvent alternative. Heliyon, 2024, 10(4), e26017. [Link]

  • Catalyst-Free Transfer Hydrogenation of Activated Alkenes Exploiting Isopropanol as the Sole and Traceless Reductant. Green Chemistry, 2020, 22(19), 6344-6351. [Link]

  • Ultrasound-assisted adsorption of phenol from aqueous solution by using spent black tea leaves. Environmental Science and Pollution Research, 2018, 25(23), 23091-23103. [Link]

  • APPLICATION OF ENZYME AND ULTRASOUND ASSISTED EXTRACTION OF POLYPHENOLS. Acta Scientiarum Polonorum Technologia Alimentaria, 2022, 21(2), 129-138. [Link]

  • The mechanism of hydrogenation of ethyl 4-nitrobenzoic acid. ResearchGate. [Link]

  • Ultrasound Assisted Extraction of Phenolic Compounds from Peaches and Pumpkins. PLoS One, 2016, 11(3), e0150244. [Link]

  • Catalytic transfer hydrogenation of ethyl levulinate to γ-valerolactone over zirconium-based metal–organic frameworks. Green Chemistry, 2016, 18(11), 3344-3351. [Link]

Sources

Technical Application Note: Selective Amidation Strategies for Ethyl 4-amino-3-(cyclopropylmethoxy)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

Ethyl 4-amino-3-(cyclopropylmethoxy)benzoate (CAS: N/A for specific ester, related to Roflumilast intermediates) is a critical scaffold in the synthesis of phosphodiesterase-4 (PDE4) inhibitors, most notably Roflumilast .[1]

This molecule presents a unique chemoselective challenge: it contains two distinct sites for amide bond formation:

  • The Aniline Amine (

    
    ):  A nucleophilic site prone to 
    
    
    
    -acylation.[1] This is the primary route for synthesizing active pharmaceutical ingredients (APIs) like Roflumilast.
  • The Ethyl Ester (

    
    ):  An electrophilic site that can be hydrolyzed to the carboxylic acid and subsequently coupled to external amines (
    
    
    
    -amidation) for "tail" diversification.[1]

This Application Note provides rigorous, field-proven protocols for both transformations. We prioritize the


-Acylation pathway  (Section 3) as it is the industry standard for this scaffold, followed by the Ester-to-Amide conversion  (Section 4) for analogue generation.[1]

Chemical Properties & Mechanistic Considerations[1][2][3][4][5][6][7][8]

PropertyDescriptionImpact on Protocol
Electronic State Push-Pull System: The aniline is deactivated by the para-ester (EWG) but activated by the meta-alkoxy group (EDG).[1]The amine is moderately nucleophilic. Weak electrophiles may fail; Acid Chlorides or HATU activation are required.
Sterics Cyclopropylmethoxy Group: Bulky substituent at the 3-position.Hinders approach to the amine. Requires high-efficiency stirring and potentially stronger bases (e.g., NaH) for difficult couplings.[1]
Solubility Lipophilic ester.Insoluble in water. Soluble in DCM, THF, EtOAc.[1] Reactions must be performed in anhydrous organic solvents.
Decision Matrix: Pathway Selection

PathwaySelection Start Ethyl 4-amino-3- (cyclopropylmethoxy)benzoate Target Desired Target? Start->Target RouteA Route A: N-Acylation (Target: API Core/Roflumilast) Target->RouteA Modify Aniline RouteB Route B: C-Amidation (Target: Tail Diversification) Target->RouteB Modify Ester Acyl Reagent: Acid Chloride Base: NaH or Pyridine RouteA->Acyl Hydro Step 1: LiOH Hydrolysis Step 2: HATU Coupling RouteB->Hydro

Figure 1: Strategic decision tree for selecting the appropriate amidation pathway.

Protocol A: N-Acylation (Synthesis of Roflumilast Analogues)

This protocol describes the coupling of the aniline with an acid chloride (e.g., 3,5-dichloropyridine-4-carbonyl chloride).[1] Due to the reduced nucleophilicity of the aniline and the steric bulk of the cyclopropylmethoxy group, a hydride-mediated deprotonation is often superior to standard pyridine bases for high yields.

Reagents & Equipment[2][3][7][9][10][11]
  • Substrate: Ethyl 4-amino-3-(cyclopropylmethoxy)benzoate (1.0 equiv)

  • Electrophile: Acid Chloride (e.g., 3,5-dichloropyridine-4-carbonyl chloride) (1.2 equiv)[1]

  • Base: Sodium Hydride (NaH), 60% dispersion in oil (2.5 equiv)[1]

  • Solvent: Anhydrous THF (Tetrahydrofuran)[1]

  • Atmosphere: Nitrogen or Argon (Strictly Anhydrous)[1]

Step-by-Step Methodology
  • Preparation of Anion:

    • Charge a flame-dried 3-neck flask with NaH (2.5 equiv) under inert atmosphere.

    • Wash NaH with dry hexane (2x) to remove mineral oil if downstream purification is sensitive (optional).[1]

    • Add anhydrous THF (10 volumes relative to substrate).[1]

    • Cool to 0–5°C .[2]

    • Add Ethyl 4-amino-3-(cyclopropylmethoxy)benzoate (dissolved in minimal THF) dropwise over 20 minutes.

    • Checkpoint: Observe gas evolution (

      
      ).[1] Stir at 0°C for 30 minutes until evolution ceases. The solution usually turns yellow/orange, indicating the formation of the anilide anion.
      
  • Coupling Reaction:

    • Dissolve the Acid Chloride (1.2 equiv) in anhydrous THF.

    • Add the acid chloride solution dropwise to the reaction mixture at 0–5°C .

    • Critical: Do not allow the temperature to spike above 10°C during addition to prevent side reactions.

    • Allow the mixture to warm to 20–25°C and stir for 2–4 hours.

  • Quench & Workup:

    • Cool to 0°C. Carefully quench with saturated

      
        solution (exothermic).
      
    • Extract with Ethyl Acetate (EtOAc) (3x).[1][3]

    • Wash combined organics with Brine.[4][3] Dry over

      
      .[1][4][3]
      
    • Concentrate in vacuo.

  • Purification:

    • Recrystallize from Ethanol/Water or purify via Flash Column Chromatography (Hexane/EtOAc gradient).[1]

Mechanism of Action (N-Acylation)

N_Acylation Step1 Step 1: Deprotonation (NaH removes NH proton) Intermediate Anilide Anion (Highly Nucleophilic) Step1->Intermediate - H2 (gas) Step2 Step 2: Nucleophilic Attack on Acid Chloride Intermediate->Step2 + R-COCl Product Final N-Aryl Amide (Roflumilast Precursor) Step2->Product - Cl-

Figure 2: Hydride-mediated activation of the aniline for difficult couplings.[1]

Protocol B: Ester-to-Amide Conversion (C-Amidation)[1]

To convert the ester "tail" into an amide, a direct aminolysis is generally too harsh for this multifunctional molecule. The preferred route is a mild Saponification followed by HATU-mediated coupling .

Step 1: Hydrolysis to Benzoic Acid
  • Reagents: LiOH

    
    H
    
    
    
    O (3.0 equiv), THF/MeOH/Water (3:1:1).[1]
  • Procedure:

    • Dissolve the ester in THF/MeOH.

    • Add LiOH dissolved in water.

    • Heat to 60°C for 4 hours. Monitor by TLC (the acid will be much more polar/lower Rf).

    • Workup: Acidify to pH 3 with 1N HCl. The benzoic acid derivative usually precipitates. Filter and dry.[4][3][5][2]

Step 2: Amide Coupling[10]

This step couples the free carboxylic acid with an external amine (


).[1]
  • Reagents:

    • Acid: Hydrolyzed substrate (1.0 equiv)[1]

    • Amine:

      
       (1.1 equiv)[1]
      
    • Coupling Agent: HATU (1.2 equiv) - Chosen for high efficiency with electron-rich aromatic acids.[1]

    • Base: DIPEA (Diisopropylethylamine) (3.0 equiv)[1]

    • Solvent: DMF or DMF/DCM.

  • Procedure:

    • Dissolve the Acid and DIPEA in dry DMF. Stir for 5 mins.

    • Add HATU .[6] Stir for 5–10 minutes to form the activated ester (yellow color change often observed).

    • Add the Amine .[7][6]

    • Stir at Room Temperature for 2–12 hours.

    • Workup: Dilute with water (precipitate often forms).[1] If no precipitate, extract with EtOAc, wash with 5% LiCl (to remove DMF), then Brine.[1]

Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Low Yield (N-Acylation) Incomplete deprotonation or moisture.[1]Ensure THF is anhydrous. Switch from Pyridine to NaH (Protocol A).[1] Increase reaction time.
Bis-acylation Excess acid chloride/base.Strictly control stoichiometry (1.1–1.2 equiv). Monitor temperature (keep <5°C during addition).
No Reaction (Ester Hydrolysis) Steric bulk of cyclopropyl group.Increase temperature to reflux (80°C). Switch to NaOH (stronger base) if LiOH is too slow.[1]
Precipitation in DMF Product insolubility.This is good. Filter the solid directly; it is likely pure product. Wash with water and ether.

References

  • Roflumilast Synthesis Patent: Process for the preparation of roflumilast.[8][9][10] World Intellectual Property Organization, WO2013131484.[1][9] Link

  • Amide Coupling Optimization: Montalbetti, C. A., & Falque, V. (2005).[1] Amide bond formation and peptide coupling.[11][6] Tetrahedron, 61(46), 10827-10852.[1] Link[1]

  • Aniline Acylation Protocols: Benzoic acid, 4-amino-3-methyl-, ethyl ester.[1] Organic Syntheses, Coll.[1][7][2] Vol. 6, p.56 (1988).[1] Link

  • General Hydrolysis of Benzoates: Hydrolysis of ethyl 4-amino-3-(cyclopropylmethoxy)benzoate protocol. BenchChem Protocols.[3] Link[1]

Sources

Troubleshooting & Optimization

Technical Support Center: Ethyl 4-amino-3-(cyclopropylmethoxy)benzoate Production

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Impurities & Process Optimization Ticket ID: CHEM-SUP-8829 Status: Open Assigned Specialist: Senior Application Scientist

Introduction: The "Purity Trinity"

Welcome to the technical support hub for Ethyl 4-amino-3-(cyclopropylmethoxy)benzoate . This compound is a critical intermediate, often serving as the scaffold for tyrosine kinase inhibitors (e.g., EGFR inhibitors).

Achieving >99.5% purity requires navigating three specific chemical hazards:

  • Regioselectivity failures during ether formation.

  • Chemo-instability of the cyclopropyl ring during nitro reduction.

  • Hydrolytic degradation of the ethyl ester during workup.

This guide replaces generic advice with a causal analysis of why these impurities form and how to engineer them out of your process.

Module 1: The Alkylation Step (Ether Formation)

The Reaction: Alkylation of Ethyl 3-hydroxy-4-nitrobenzoate with (Bromomethyl)cyclopropane.

The Core Problem: The "Stalled" Reaction

Users often report 90-95% conversion with persistent unreacted phenol (starting material). Pushing the reaction with heat leads to ester hydrolysis (Acid Impurity).

Troubleshooting Guide
SymptomProbable CauseCorrective Action
Residual Starting Material (>2%) Potassium Carbonate Particle Size: Large granules reduce surface area, stalling the heterogeneous reaction in DMF/Acetone.Milling: Use finely milled anhydrous

. Catalysis: Add 5 mol% KI (Finkelstein condition) to convert the alkyl bromide to the more reactive alkyl iodide in situ.
Acid Impurity (M-28 peak) Wet Solvent/Base: Hydroxide ions generated from water attack the ester.Dry Protocol: Ensure DMF water content is <0.05%. Dry

at 120°C for 4 hours before use.
O- vs N-Alkylation Wrong Starting Material: If you reduce the nitro group before alkylation, the amine competes with the phenol.Sequence Control: Always perform alkylation on the Nitro -phenol, never the Amino-phenol. The electron-withdrawing nitro group also acidifies the phenol, facilitating easier deprotonation.
Protocol Optimization: The Finkelstein Modification

To drive the reaction to completion without overheating (which kills the ester):

  • Solvent: DMF (3 vol).

  • Base:

    
     (1.5 eq, milled).
    
  • Additive: Potassium Iodide (0.1 eq).

  • Temp: 60°C (Do not exceed 70°C).

Module 2: The Reduction Step (The Critical Failure Mode)

The Reaction: Reduction of the Nitro group to the Aniline.[1]

The Hazard: Cyclopropyl Ring Opening

This is the most frequent failure point. Standard catalytic hydrogenation (


 ) is not recommended .
  • Mechanism: Palladium catalyzes the hydrogenolysis of the strained cyclopropyl ring, converting the cyclopropylmethyl ether into an isobutyl or n-butyl ether impurity.

  • Detection: Look for an impurity with M+2 mass relative to the product in LC-MS.

Decision Matrix: Choosing the Right Reductant

ReductionLogic Start Select Reduction Method IsScaleLarge Is Scale > 100g? Start->IsScaleLarge StrictImpurity Is 'Ring-Open' Impurity Strictly Limited (<0.1%)? IsScaleLarge->StrictImpurity Yes FeNH4Cl Method A: Fe / NH4Cl (Bechamp Variant) IsScaleLarge->FeNH4Cl No (Lab Scale) StrictImpurity->FeNH4Cl Yes (Safest) PtC Method B: Sulfided Pt/C (Poisoned Catalyst) StrictImpurity->PtC No (Faster) PdC Method C: Pd/C (HIGH RISK) PtC->PdC If Pt unavailable (Requires V-doping)

Figure 1: Decision tree for selecting the reduction methodology based on scale and impurity tolerance.

Recommended Protocol: Iron/Ammonium Chloride Reduction

This method is chemically incapable of opening the cyclopropyl ring, guaranteeing 100% chemoselectivity.

Step-by-Step:

  • Suspend the nitro-ether intermediate in Ethanol/Water (3:1 ratio).

  • Add Ammonium Chloride (

    
    , 5.0 eq) and Iron Powder (Fe, 325 mesh, 4.0 eq).
    
  • Heat to mild reflux (75°C) for 2-4 hours.

  • Monitor: Reaction is complete when the yellow nitro spot disappears on TLC.

  • Workup (Critical): Filter hot through Celite to remove iron sludge. Wash the cake with hot ethanol.

    • Note: If the filtrate turns brown/black upon standing, residual Fe(II) is oxidizing. Treat with EDTA or a bicarbonate wash.

Module 3: Isolation & Impurity Scavenging

Even with a perfect reaction, isolation can re-introduce impurities.

FAQ: Isolation Issues

Q: My product is purple/grey after the Iron reduction. How do I fix this? A: This is "Iron Bleed." The amine chelates residual iron ions.

  • Fix: Dissolve the crude product in Ethyl Acetate. Wash with 5% aqueous Citric Acid or EDTA solution . This sequesters the metal ions into the aqueous phase.

Q: I see a new impurity growing during rotary evaporation. A: This is likely Ethyl 4-amino-3-hydroxybenzoate (De-alkylation) or the Acid (Hydrolysis).

  • Cause: Acidic residues from the reduction step (if using Fe/Acetic acid) or high temperatures.

  • Fix: Ensure the organic phase is neutralized with

    
    before concentration. Keep water bath <45°C.
    

Summary of Critical Parameters

ParameterStandard ConditionOptimized ConditionReason
Alkylation Base

(Granular)

(Milled) + KI
Increases reaction kinetics; prevents ester hydrolysis by reducing reaction time.
Reduction Catalyst


CRITICAL: Prevents cyclopropyl ring opening (hydrogenolysis).
Workup pH UncontrolledpH 7-8 Prevents acid-catalyzed hydrolysis of the ethyl ester.

References

  • Chemoselective Reduction of Nitro Groups

    • Source: Banik, B. K., et al. "Indium/Ammonium Chloride-Mediated Selective Reduction of Aromatic Nitro Compounds."[2] Organic Syntheses, vol. 81, 2005, p. 188.

    • Relevance: Establishes the protocol for metal/salt reductions (In/NH4Cl or Fe/NH4Cl)
    • URL:[Link]

  • Williamson Ether Synthesis Optimization

    • Source: "Williamson Ether Synthesis."[3][4][5][6] Master Organic Chemistry.

    • Relevance: Details the mechanistic requirement for primary halides and the role of solvent polarity in preventing elimin
    • URL:[Link]

  • Hydrogenolysis Risks of Cyclopropyl Groups

    • Source: "Reduction of Nitro Compounds."[1][2][7][8][9][10] Common Organic Chemistry.

    • Relevance: Highlights the incompatibility of Pd/C hydrogenation with strained rings and halogenated aromatics, supporting the switch to Iron or Sulfided Pl
    • URL:[Link]

  • Source: US Patent 7,547,798 B2. "Process for preparing aminobenzoate esters.

Sources

Removing unreacted starting materials from Ethyl 4-amino-3-(cyclopropylmethoxy)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The successful synthesis of Ethyl 4-amino-3-(cyclopropylmethoxy)benzoate is critically dependent on the effective removal of unreacted starting materials and byproducts. Achieving high purity is paramount for reliable downstream applications in pharmaceutical and materials science research. This guide provides in-depth, field-proven troubleshooting strategies and detailed protocols to address common purification challenges encountered during the synthesis of this compound. We will explore the underlying chemical principles of each purification technique to empower researchers with the knowledge to adapt and optimize these methods for their specific experimental context.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: After my reaction, TLC analysis shows multiple spots. What are the likely unreacted starting materials I need to remove?

The most common synthetic route to Ethyl 4-amino-3-(cyclopropylmethoxy)benzoate is a Williamson ether synthesis. This involves the reaction of Ethyl 4-amino-3-hydroxybenzoate with a cyclopropylmethylating agent, such as (bromomethyl)cyclopropane , in the presence of a base.

Therefore, the primary impurities you are likely observing are:

  • Unreacted Ethyl 4-amino-3-hydroxybenzoate: A polar, phenolic compound.

  • Unreacted (bromomethyl)cyclopropane: A non-polar, volatile compound.

  • Other byproducts: Depending on reaction conditions, side products may also be present.

The distinct differences in the physicochemical properties of these starting materials and your desired product are the key to their successful separation.

Table 1: Physicochemical Properties of Key Compounds

CompoundStructureKey Functional GroupsPolarityAcidity/Basicity
Ethyl 4-amino-3-hydroxybenzoate (Starting Material)CCOc1ccc(N)c(O)c1Phenol, Amine, EsterHighPhenol is weakly acidic
(Bromomethyl)cyclopropane (Starting Material)C1CC1CBrAlkyl HalideLowNeutral
Ethyl 4-amino-3-(cyclopropylmethoxy)benzoate (Product)CCOc1ccc(N)c(OCC1CC1)c1Ether, Amine, EsterIntermediateAmine is weakly basic
Q2: My TLC plate shows a persistent, polar spot near the baseline that I suspect is unreacted Ethyl 4-amino-3-hydroxybenzoate. How can I effectively remove it?

This is a classic purification challenge that is best addressed by leveraging the acidic nature of the phenolic hydroxyl group in the starting material. An acid-base liquid-liquid extraction (LLE) is the most efficient method for this purpose.[1][2][3]

The Scientific Principle (Causality): The phenolic proton of Ethyl 4-amino-3-hydroxybenzoate is weakly acidic (pKa ≈ 10). By washing the organic reaction mixture with a basic aqueous solution (e.g., 1M NaOH or 1M K₂CO₃), you deprotonate the phenol, forming a water-soluble sodium or potassium phenoxide salt. This salt will partition into the aqueous phase, while your desired product, which lacks this acidic proton, remains in the organic layer.[4]

  • Reaction Quench & Dissolution: After the reaction is complete, cool the mixture to room temperature. If your reaction solvent is immiscible with water (e.g., THF, Dioxane), remove it under reduced pressure. Dissolve the crude residue in a suitable organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM). A typical volume would be 10-20 mL of solvent per gram of crude material.

  • Transfer to Separatory Funnel: Transfer the organic solution to a separatory funnel.[5]

  • First Basic Wash: Add an equal volume of a 1 M aqueous sodium hydroxide (NaOH) solution. Stopper the funnel, invert it, and open the stopcock to vent any pressure. Close the stopcock and shake vigorously for 30-60 seconds.

  • Phase Separation: Allow the layers to separate fully. The denser layer will be at the bottom (this is typically the aqueous layer, unless a halogenated solvent like DCM is used). Drain the aqueous layer.

  • Repeat Washes: Repeat the basic wash (steps 3 & 4) one or two more times to ensure complete removal of the phenolic starting material.

  • Neutralization & Brine Wash: Wash the organic layer with an equal volume of water, followed by a wash with saturated aqueous sodium chloride (brine). The brine wash helps to remove residual water from the organic phase.

  • Drying and Concentration: Drain the organic layer into an Erlenmeyer flask and dry it over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product, now free of the phenolic starting material.

  • Validation: Run a new TLC of your crude product against the starting material to confirm the absence of the polar spot.

Q3: I've removed the polar impurity, but now I see a non-polar spot running close to the solvent front on my TLC. How do I remove the unreacted cyclopropylmethylating agent?

The significant difference in polarity between your desired product (intermediate polarity) and the non-polar alkylating agent makes flash column chromatography the ideal purification method.[6]

The Scientific Principle (Causality): Flash column chromatography separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and solubility in a mobile phase (the eluent).[6] Silica gel is highly polar. Non-polar compounds like (bromomethyl)cyclopropane have a weak affinity for the silica and will be eluted quickly with a non-polar solvent. Your more polar product will adsorb more strongly to the silica and require a more polar solvent to elute.[6]

  • TLC Analysis for Solvent System: First, determine an appropriate eluent system using TLC. The goal is to find a solvent mixture (e.g., Hexane:Ethyl Acetate) where your product has an Rf value of approximately 0.2-0.4. The non-polar impurity should have a much higher Rf (closer to 1.0).

  • Column Packing: Prepare a glass column with silica gel. A common method is to create a slurry of silica gel in the initial, least polar eluent (e.g., 100% Hexane or 5% EtOAc in Hexane) and pour it into the column, allowing it to pack evenly.

  • Sample Loading: Dissolve your crude product in a minimal amount of the column solvent or a stronger solvent like DCM. Alternatively, for better resolution, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the packed column.

  • Elution: Begin eluting with the non-polar solvent system determined in step 1. The unreacted (bromomethyl)cyclopropane will elute first. You can gradually increase the polarity of the eluent (a "gradient") to speed up the elution of your desired product.

  • Fraction Collection: Collect the eluent in a series of test tubes or flasks (fractions).

  • Fraction Analysis: Spot each fraction (or every few fractions) on a TLC plate to identify which ones contain your pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified Ethyl 4-amino-3-(cyclopropylmethoxy)benzoate.

Pro-Tip for Amine-Containing Compounds: The basic amine group in your product can sometimes cause "tailing" or streaking on a silica gel column, leading to poor separation.[7][8] To mitigate this, you can:

  • Add 0.5-1% triethylamine (NEt₃) to your eluent system. The triethylamine will neutralize the acidic silanol groups on the silica surface, preventing unwanted interactions with your product.[9]

  • Use an amine-functionalized silica gel column, which is specifically designed for the purification of basic compounds.[10]

Integrated Purification Strategy

For a robust and comprehensive purification, a multi-step approach is recommended. First, perform the chemical separation via liquid-liquid extraction to remove the bulk of the acidic starting material, then use chromatography for the final polishing.

PurificationWorkflow Crude Crude Reaction Mixture (Product + SMs) LLE Step 1: Liquid-Liquid Extraction (Basic Wash) Crude->LLE Aqueous Aqueous Phase: Deprotonated Phenol (SM1) LLE->Aqueous Separate Organic Organic Phase: (Product + Alkylating Agent) LLE->Organic Retain Column Step 2: Flash Column Chromatography Organic->Column Dry & Concentrate Impurity Early Fractions: Alkylating Agent (SM2) Column->Impurity Elute Pure Pure Product Fractions Column->Pure Elute Final Final Purified Product Pure->Final Combine & Concentrate

Caption: A sequential workflow for purifying Ethyl 4-amino-3-(cyclopropylmethoxy)benzoate.

Q4: My product is a solid after chromatography but still seems slightly off-color or has minor impurities by NMR. What is the best final polishing step?

Recrystallization is an excellent and highly effective technique for the final purification of solid compounds, often leading to a significant increase in purity and the formation of well-defined crystals.[11][12][13]

The Scientific Principle (Causality): Recrystallization relies on the principle that the solubility of a compound in a solvent increases with temperature. A suitable solvent is one in which your product is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Impurities, ideally, should either be insoluble at high temperatures or remain soluble at low temperatures. As a hot, saturated solution cools, the solubility of your product decreases, forcing it to crystallize out of the solution in a pure form, leaving the impurities behind in the solvent.

  • Solvent Selection: Choose a suitable solvent or solvent pair. Good starting points for this molecule might include ethanol, isopropanol, ethyl acetate/hexanes, or ethanol/water.[11][12] Test small amounts of your solid in different solvents to find one that fits the solubility profile.

  • Dissolution: Place the solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling (using a hot plate and a condenser) while stirring. Continue adding small portions of hot solvent until the solid just dissolves completely.

  • Hot Filtration (Optional): If there are insoluble impurities (like dust or residual drying agent), perform a hot gravity filtration to remove them.

  • Cooling & Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to rinse away any residual soluble impurities.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

Table 2: Comparison of Purification Techniques

TechniquePrinciple of SeparationBest For RemovingAdvantagesDisadvantages
Liquid-Liquid Extraction Differential solubility & acidity/basicity[1][3]Acidic or basic impurities (e.g., phenols)Fast, scalable, good for bulk removalNot effective for separating neutral compounds of similar polarity
Column Chromatography Differential adsorption to a stationary phase[6]Compounds with different polaritiesHigh resolution, versatileCan be time-consuming, requires significant solvent volumes
Recrystallization Differential solubility at varied temperaturesSmall amounts of impurities from a solid productYields high-purity crystalline material, cost-effectiveRequires the product to be a solid, potential for yield loss

References

  • Wikipedia. (n.d.). Liquid–liquid extraction. Retrieved from [Link]

  • Phenomenex. (2025, May 23). Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, June 23). Liquid-Liquid Extraction. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Isolation and Purification of Organic Compounds Extraction (Expt #2). Retrieved from [Link]

  • JoVE. (2020, March 26). Video: Extraction - Concept. Retrieved from [Link]

  • Organic Syntheses. (n.d.). ethyl 4-aminobenzoate. Retrieved from [Link]

  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]

  • Reddit. (2019, November 27). Column Chromatography of Compound with Amine and Carboxylic Acid. Retrieved from [Link]

  • ChemHelp ASAP. (2021, February 9). column chromatography & purification of organic compounds. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Benzoic acid, 4-amino-3-methyl-, ethyl ester. Retrieved from [Link]

  • ResearchGate. (n.d.). Ethyl 4-[(3,5-di-tert-butyl-2-hydroxybenzyl)amino]benzoate. Retrieved from [Link]

  • Organic Syntheses. (n.d.). ETHYL p-AMINOBENZOATE. Retrieved from [Link]

  • Biotage. (2023, January 19). Is there an easy way to purify organic amines? Retrieved from [Link]

  • University of Edinburgh. (n.d.). Supporting Information for: Catalytic Reductive N-Alkylation of Amines using Carboxylic Acids. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Filtration of Ethyl 4-amino-3-(cyclopropylmethoxy)benzoate Precipitates

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Ethyl 4-amino-3-(cyclopropylmethoxy)benzoate is a key intermediate in modern pharmaceutical development. As with many active pharmaceutical ingredients (APIs) and their precursors, achieving efficient isolation is critical for yield, purity, and process scalability. A frequent bottleneck reported by researchers is the filtration of its precipitates, which can lead to slow processing times, product loss, and inconsistencies between batches.

This technical support guide provides a structured, science-first approach to diagnosing and resolving these filtration challenges. Moving beyond simple procedural fixes, we will delve into the underlying crystallographic and chemical principles that govern particle formation and filterability. Our goal is to empower you, the researcher, to rationally design an isolation process that is robust, efficient, and reproducible.

Section 1: Frequently Asked Questions (FAQs) - Diagnosing the Initial Problem

This section addresses the most common issues encountered during the filtration of Ethyl 4-amino-3-(cyclopropylmethoxy)benzoate.

Q1: My filtration is extremely slow, taking hours for a relatively small batch. What is the likely cause?

A1: An excessively slow filtration rate is typically a symptom of filter media blinding. This occurs when the pores of your filter paper or membrane become clogged by very fine particles, often called "fines." Another significant cause is the formation of a highly compressed, non-porous filter cake. This is common if your precipitate consists of needle-like crystals that stack together to form a dense, impermeable mat.[1][2]

Q2: Under the microscope, my product looks like a mass of fine needles. Why is this bad for filtration?

A2: Needle-shaped, or acicular, crystals are notoriously problematic for downstream processing.[2][3][4] Their high aspect ratio leads to poor flowability and inefficient packing during filtration.[5] This creates a filter cake with low permeability, trapping the mother liquor and making efficient washing and drying difficult. Furthermore, these fragile needles can easily break during slurry agitation or transfer, generating even more fines that clog the filter.[1]

Q3: After filtration, my liquid (filtrate) is cloudy. Does this mean I'm losing product?

A3: Yes, a cloudy filtrate is a clear indication of product loss. It means that a fraction of your solid particles is fine enough to pass through the pores of the filter medium. This is a common consequence of "crash precipitation," where high supersaturation leads to the rapid formation of a large number of very small nuclei that do not have time to grow into larger, easily filterable crystals.

Q4: I tried to precipitate my product, but it separated as a sticky oil instead of a solid. What went wrong?

A4: This phenomenon, known as "oiling out," occurs when the solute separates from the solution as a liquid phase rather than a crystalline solid. It typically happens under conditions of very high supersaturation, often caused by adding an anti-solvent too quickly or by rapid cooling.[6] The system phase-separates into two liquids before it has a chance to nucleate and grow crystals. Oiled-out products are impossible to filter and often trap significant impurities.

Section 2: Diagnostic Workflow for Filtration Issues

Before implementing a solution, it is crucial to accurately diagnose the root cause of the filtration problem. This workflow provides a logical path from observation to identification.

G start Start: Filtration Problem Observed problem Characterize the Problem start->problem slow_filt Slow Filtration Rate problem->slow_filt cloudy Cloudy Filtrate problem->cloudy oiling Product 'Oiled Out' problem->oiling microscopy Perform Optical Microscopy on Slurry Sample slow_filt->microscopy cloudy->microscopy root_cause4 Root Cause: Uncontrolled Supersaturation oiling->root_cause4 morphology Identify Crystal Morphology microscopy->morphology needles Needles / High Aspect Ratio morphology->needles fines Amorphous Fines / Small Particles morphology->fines good_xtals Good, Equant Crystals morphology->good_xtals root_cause1 Root Cause: Poor Crystal Habit needles->root_cause1 root_cause2 Root Cause: Excessive Fines from Poor Nucleation Control fines->root_cause2 root_cause3 Root Cause: Incorrect Filter Media or Technique good_xtals->root_cause3 If filtration is still slow solution1 Solution: Optimize Crystallization (See Guide 1) root_cause1->solution1 root_cause2->solution1 solution2 Solution: Improve Filtration Method (See Guide 2) root_cause3->solution2 root_cause4->solution1

Caption: Diagnostic workflow for troubleshooting filtration problems.

Section 3: Troubleshooting Guides & Experimental Protocols

Based on the diagnosis, the following guides provide detailed, actionable protocols to resolve the underlying issues. The primary focus is on controlling the crystallization process, as this is the most effective way to ensure good filterability.

Guide 1: Optimizing Crystallization to Improve Crystal Morphology and Size

The physical form of the precipitate is dictated by the crystallization conditions. By carefully controlling parameters like solvent environment, cooling rate, and supersaturation, you can directly influence the crystal habit to produce particles that are easy to filter.[5][7]

Protocol 1.1: Solvent System Screening for Improved Crystal Habit

The interaction between solvent molecules and the growing crystal faces can significantly alter the final crystal shape.[8][9] A systematic screen of different solvents or solvent mixtures is the most powerful tool for solving morphology issues.

Objective: To identify a solvent system that produces more equant (blocky, prismatic) crystals instead of needles.

Methodology:

  • Preparation: In several small vials, dissolve Ethyl 4-amino-3-(cyclopropylmethoxy)benzoate to near saturation in a good solvent (e.g., Ethyl Acetate, Acetone, or Dichloromethane) at a slightly elevated temperature (e.g., 40-50°C).

  • Anti-Solvent Addition: To each vial, slowly add a different anti-solvent from the table below, dropwise, until turbidity (cloudiness) persists.

  • Crystallization: Allow the vials to cool slowly to room temperature, and then optionally to 0-5°C, without agitation.

  • Observation: Using a microscope, examine the crystals formed in each vial. Note the morphology (needles, plates, blocks), relative size, and degree of agglomeration.

  • Validation: Select the solvent/anti-solvent system that produces the most equant crystals and scale up the procedure. Confirm that the improved morphology translates to better filtration performance.

Table 1: Suggested Solvents for Screening

Solvent ClassExample "Good" SolventsExample "Anti-Solvents"Rationale for Selection
Esters Ethyl AcetateHeptane, HexaneCommon process solvents, offer moderate polarity.
Ketones Acetone, MEKWater, HeptaneCan disrupt intermolecular interactions that favor needle growth.
Alcohols Isopropanol (IPA), EthanolWater, TolueneProtic solvents that can form hydrogen bonds, altering growth on specific crystal faces.
Ethers 2-MeTHF, MTBEHeptane, HexaneAprotic, can provide different solvation effects.
Aromatics TolueneHeptane, HexaneCan interact via π-stacking with the aromatic ring of the molecule.[10]

Protocol 1.2: Implementing a Controlled Cooling Profile

Rapidly cooling a saturated solution ("crash cooling") is a primary cause of excessive nucleation and the formation of fine particles.[6] A slow, controlled cooling process allows for crystal growth to dominate over nucleation, resulting in larger particles.

Objective: To grow larger crystals by minimizing the rate of supersaturation generation.

Methodology:

  • Dissolution: Dissolve the crude product in a minimum amount of a suitable solvent (identified from Protocol 1.1) at an elevated temperature (e.g., 60°C).

  • Controlled Cooling: Instead of placing the flask in an ice bath, allow it to cool slowly. For better control, use a programmable heating mantle or a jacketed reactor. A linear cooling ramp is ideal.

  • Seeding (Optional but Recommended): Once the solution has cooled by 5-10°C, add a very small quantity of previously isolated, high-quality crystals ("seeds"). This provides a template for growth and helps control polymorphism and particle size.[11]

  • Hold & Isolation: Once the target temperature (e.g., 5°C) is reached, hold the slurry with gentle agitation for 1-2 hours to allow for complete crystallization before filtering.

  • Validation: Compare the particle size and filtration rate of material produced with a controlled cool versus a crash cool.

Table 2: Example Cooling Profiles

ProfileCooling RateTime (from 60°C to 5°C)Expected Outcome
Crash Cool > 2°C / minute< 30 minutesSmall particles, potential for fines/needles
Controlled Cool 0.5°C / minute~ 2 hoursLarger, more well-defined crystals
Ideal Profile 0.2-0.3°C / minute3-4 hoursOptimal for growing large, high-purity crystals
Guide 2: Optimizing the Physical Filtration Setup

While optimizing crystallization is paramount, improvements to the filtration technique itself can also provide significant benefits.

Protocol 2.1: Selection of Filtration Methodology

The choice of filtration equipment can impact speed and efficiency.

Table 3: Comparison of Common Laboratory Filtration Methods

MethodDescriptionBest ForDisadvantages
Gravity Filtration Uses gravity to pull the liquid through the filter paper.[12]Retaining the filtrate (liquid); removing drying agents or coarse impurities.Very slow for fine particles; inefficient cake washing.
Suction/Vacuum Filtration Uses a vacuum to pull the liquid through a Büchner or Hirsch funnel.[12][13]Rapidly isolating the solid product; efficient cake washing and drying.Can crack the filter cake; can pull very fine particles through the filter.
Pressure Filtration Uses positive pressure above the filter to force the liquid through.Isolating solids that form highly compressed, impermeable cakes.Requires specialized equipment (e.g., pressure filter nutsche).

For most lab-scale crystallizations of Ethyl 4-amino-3-(cyclopropylmethoxy)benzoate, suction filtration is the recommended method .[12]

Protocol 2.2: Effective Use of a Filter Aid

When dealing with very fine particles or a gelatinous precipitate that cannot be easily rectified through crystallization changes, a filter aid can be used. A filter aid is an inert, porous material (like Celite® or diatomaceous earth) that forms a permeable layer on the filter paper, preventing it from blinding.

Objective: To create a porous pre-coat that traps fine particles without clogging.

G cluster_0 Filter Aid Protocol A 1. Prepare Slurry (Filter aid in clean solvent) B 2. Set Up Suction Flask with Filter Paper A->B C 3. Wet Filter Paper with Clean Solvent B->C D 4. Pour Slurry onto Filter under light vacuum C->D E 5. Form an Even Bed (~5-10 mm thick) D->E F 6. Pour Product Slurry onto the prepared bed E->F G 7. Collect Clear Filtrate F->G

Caption: Workflow for using a filter aid like Celite®.

Methodology:

  • Prepare a Slurry: In a separate beaker, create a slurry of the filter aid in a clean solvent that is present in your product mixture. The consistency should be thin enough to be easily poured.

  • Form the Bed: Place your filter paper in the Büchner funnel and wet it with clean solvent to seal it against the funnel. Apply a light vacuum and pour the filter aid slurry onto the paper, allowing the solvent to be pulled through.

  • Ensure Evenness: Build up an even, level pad of the filter aid, typically 5-10 mm thick. You should see the solvent passing through quickly, leaving the white pad behind.

  • Filter Product: Without interrupting the vacuum, carefully pour your product slurry onto the center of the filter aid bed.

  • Wash and Dry: Wash the cake as you normally would. The filter aid will prevent the cake from compressing and blinding the paper. Note that this will add inert material to your solid product, which must be removed in a subsequent step (e.g., by dissolving the product and filtering off the insoluble aid).

Section 4: Summary & Key Takeaways

Filtration problems with Ethyl 4-amino-3-(cyclopropylmethoxy)benzoate are almost always symptoms of suboptimal crystallization. To achieve efficient and scalable isolation, adhere to these core principles:

  • Morphology is Key: Aim to produce equant, blocky crystals. Needles and fine powders are the primary causes of poor filtration.

  • Control Supersaturation: Avoid "crash" precipitation. Generate supersaturation slowly and in a controlled manner through slow cooling or gradual anti-solvent addition.

  • The Solvent Matters: The choice of solvent system is the most powerful tool for influencing crystal habit. Perform systematic screening to find the optimal conditions.

  • Technique is Important: Use the correct filtration method (typically suction filtration) and ensure it is set up properly. Filter aids are a useful tool for intractable problems but are not a substitute for optimizing the crystallization itself.

By systematically applying these diagnostic and experimental strategies, you can transform a problematic filtration into a robust and efficient unit operation.

References

  • Pharmaceutical Technology. (n.d.). A Troubleshooting Guide for Topical Drug Manufacturing. Retrieved from [Link]

  • ResearchGate. (n.d.). On the Fracture of Pharmaceutical Needle-Shaped Crystals during Pressure Filtration: Case Studies and Mechanistic Understanding. Retrieved from [Link]

  • The University of Manchester. (n.d.). Predictive Design of Filtration Processes in the Pharmaceutical Industry – the Impact of Crystal Size and Shape. Retrieved from [Link]

  • ACS Publications. (2021). Factors Controlling Persistent Needle Crystal Growth: The Importance of Dominant One-Dimensional Secondary Bonding, Stacked Structures, and van der Waals Contact. Retrieved from [Link]

  • MDPI. (n.d.). Impact of Solvents on the Crystal Morphology of CL-20/TFAZ Cocrystals: A Predictive Study. Retrieved from [Link]

  • PMC. (n.d.). Factors Controlling Persistent Needle Crystal Growth: The Importance of Dominant One-Dimensional Secondary Bonding, Stacked Structures, and van der Waals Contact. Retrieved from [Link]

  • ResearchGate. (n.d.). The effect of solvent on crystal morphology. Retrieved from [Link]

  • PMC. (n.d.). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir. Retrieved from [Link]

  • RSC Publishing. (2024). Crystal growth and morphology control of needle-shaped organic crystals. Retrieved from [Link]

  • MDPI. (n.d.). A Different View of Solvent Effects in Crystallization. Retrieved from [Link]

  • YouTube. (2023). Filtration in Chemistry Explained | Types, Process, Uses & Real-Life Examples. Retrieved from [Link]

  • Aichelin. (n.d.). The Crucial Role of Filtration in Chemical Industry. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 4-amino-3-methylbenzoate. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2005). filtering very fine particles. Retrieved from [Link]

  • MDPI. (n.d.). The Effect of Solvents on the Crystal Morphology of Pyriproxyfen. Retrieved from [Link]

  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • NIST/TRC Web Thermo Tables. (n.d.). ethyl 4-aminobenzoate. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 1.5: Filtering Methods. Retrieved from [Link]

  • Organic Syntheses. (n.d.). ethyl 4-aminobenzoate. Retrieved from [Link]

  • Pharma Focus Asia. (n.d.). Process Analytical Technology | Application in precipitation processes. Retrieved from [Link]

  • Master Filtration. (n.d.). Fine Chemical Filtration. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Benzoic acid, 4-amino-3-methyl-, ethyl ester. Retrieved from [Link]

  • LookChem. (n.d.). ethyl 4-amino-3-methylbenzoate. Retrieved from [Link]

  • PubMed. (n.d.). Ethyl 4-amino-3-methyl-benzoate. Retrieved from [Link]

  • PMC. (2022). New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. Retrieved from [Link]

  • ChemBK. (n.d.). Ethyl 4-aminobenzoate. Retrieved from [Link]

  • University of Limerick. (2022). Impact of Additives on Drug Particles during Liquid Antisolvent Crystallization and Subsequent Freeze-Drying. Retrieved from [Link]

Sources

Reducing color impurities in Cabozantinib intermediate synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reducing Color Impurities in Cabozantinib Intermediate Synthesis

Introduction: The Color-Purity Correlation

Welcome to the Process Chemistry Support Center. In the synthesis of Cabozantinib (Cometriq/Cabometyx), color is not merely an aesthetic concern; it is a diagnostic indicator of specific degradation pathways.

The synthesis generally converges two major fragments: the Quinoline Core (4-chloro-6,7-dimethoxyquinoline) and the Cyclopropane Linker (1-[(4-fluorophenyl)carbamoyl]cyclopropanecarboxylic acid).

  • Black/Dark Brown residues typically indicate thermal decomposition or polymerization during the chlorination of the quinoline ring.

  • Pink/Red coloration almost invariably points to the oxidation of aniline-based intermediates (e.g., 4-[(6,7-dimethoxy-4-quinolinyl)oxy]aniline).

This guide provides targeted troubleshooting to eliminate these impurities at the source.

Module 1: The "Black Tar" Issue (Quinoline Core Synthesis)

Context: The conversion of 6,7-dimethoxy-4-quinolinol to 4-chloro-6,7-dimethoxyquinoline using phosphoryl chloride (POCl₃) is the most frequent source of "tarry" impurities.

Troubleshooting Guide: Chlorination Step
SymptomProbable CauseCorrective Action
Dark Brown/Black Reaction Mass Uncontrolled exotherm during POCl₃ addition.Protocol Adjustment: Add POCl₃ dropwise at <50°C. Do not ramp to reflux (80-100°C) until addition is complete.
Sticky Residue after Quenching "Hot Quench" leading to polymerization.Quench Protocol: Pour the reaction mass into crushed ice/water (inverse quench), keeping the temp <20°C.
Low Yield with Black Solids Incomplete removal of HCl/POCl₃ byproducts.Base Wash: Adjust pH to 8-9 using 20% NaOH or K₂CO₃ during workup to liberate the free base cleanly.
Workflow Visualization: Quinoline Chlorination Logic

QuinolineChlorination Start Start: 6,7-dimethoxy-4-quinolinol Reaction Reaction: POCl3 Addition Start->Reaction Check Check: Temperature > 60°C during addition? Reaction->Check ResultBad Result: Black Tar / Polymerization Check->ResultBad Yes ResultGood Result: Clean Chlorination Check->ResultGood No (Controlled <50°C) Quench Quench: Inverse into Ice/Water (<20°C) ResultGood->Quench Product Product: 4-chloro-6,7-dimethoxyquinoline (White/Off-White) Quench->Product

Caption: Critical control points in the conversion of hydroxy-quinoline to chloro-quinoline to prevent tar formation.

Module 2: The "Pink/Red" Oxidation (Coupling Interface)

Context: The intermediate 4-[(6,7-dimethoxy-4-quinolinyl)oxy]aniline is highly electron-rich. Exposure to air (oxygen) transforms trace amounts of this aniline into quinone-imine species, which are intensely colored (pink to deep red) even at ppm levels.

Protocol: Preventing Oxidative Coloration
  • Inert Atmosphere (Mandatory):

    • All solid handling of the aniline intermediate must occur under a nitrogen blanket.

    • Solvents (DMF, DCM, or THF) used in the coupling step must be degassed (sparged with N₂ for 15 mins) prior to use.

  • Antioxidant Additives:

    • If the pink color persists, add 0.5% w/w Sodium Bisulfite or Ascorbic Acid to the aqueous workup phase. This reduces the colored oxidized species back to the colorless amine/phenol state, which can then be washed away.

  • The "Acid Wash" Trick:

    • The colored impurities are often basic. Washing the organic layer (containing the final Cabozantinib crude) with 1N HCl followed by rapid neutralization can sequester the aniline impurities into the aqueous phase before they polymerize.

Module 3: Purification & Polishing (Final API)

If your crude Cabozantinib (Free Base or Malate Salt) is off-color (grey/brown), use this specific recrystallization protocol.

Standardized Recrystallization Protocol

Objective: Remove trace colored bodies and improve crystallinity.

  • Dissolution:

    • Suspend crude Cabozantinib in Methanol/Dichloromethane (1:1 v/v) .

    • Heat to reflux (approx. 45°C) until fully dissolved.

  • Carbon Treatment (The Polishing Step):

    • Add Activated Carbon (ENO-PC or equivalent) at 5% w/w relative to the crude mass.

    • Stir at reflux for 30 minutes.

    • Critical: Filter while hot through a Celite bed to remove carbon fines.[1]

  • Crystallization:

    • Concentrate the filtrate to remove most DCM.

    • Add Ethyl Acetate or Ethanol as an anti-solvent.

    • Cool slowly to 0-5°C over 2 hours.

  • Filtration:

    • Wash the cake with cold Ethyl Acetate.

    • Dry under vacuum at 45°C.[2]

Data: Solvent Efficiency for Color Removal
Solvent SystemColor Removal EfficiencyYield ImpactNotes
Methanol/Water ModerateLowGood for removing inorganic salts, poor for organic color bodies.
Methanol/DCM + Carbon High ModerateBest for "polishing" final API. Removes tarry residues.
Ethyl Acetate/Heptane LowHighPrimarily for polymorph control, not purification.

Frequently Asked Questions (FAQs)

Q1: My final Cabozantinib Malate salt is turning slightly pink upon storage. Why?

  • A: This indicates residual aniline intermediate (4-[(6,7-dimethoxy-4-quinolinyl)oxy]aniline) trapped in the crystal lattice. Over time, it oxidizes.[3]

  • Fix: Recrystallize the Free Base again using the Methanol/Carbon method before forming the Malate salt. Salt formation locks impurities in; purification must happen at the Free Base stage.

Q2: Can I use Thionyl Chloride (SOCl₂) instead of POCl₃ for the quinoline step to avoid tar?

  • A: Yes, but SOCl₂ is less reactive for this specific transformation and requires longer reflux times, which might actually increase thermal degradation. POCl₃ is preferred if the temperature is strictly controlled (<50°C addition).

Q3: What is the limit for the "Chloro" impurity (Starting Material) in the final API?

  • A: 4-chloro-6,7-dimethoxyquinoline is a genotoxic impurity (GTI) alert structure. Regulatory limits are typically in the ppm range (e.g., <10-20 ppm). The recrystallization step in Module 3 is effective at purging this specific impurity due to solubility differences.

References

  • Exelixis, Inc. (2010). Process for the preparation of Cabozantinib. World Intellectual Property Organization. Patent WO2010083414. Link

  • Shanghai Institute of Pharmaceutical Industry . (2014). Preparation method of Cabozantinib. China National Intellectual Property Administration. Patent CN104109124. Link

  • BenchChem . (2025).[1] Technical Support Center: Purification of 6,7-Dimethoxy-4-phenoxy-quinoline Analogs. Link

  • Wilson, J., et al. (2016). Synthesis of Cabozantinib S-malate. Journal of Chemical and Pharmaceutical Research. Link

Sources

Addressing stability issues of Ethyl 4-amino-3-(cyclopropylmethoxy)benzoate in solution

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Ethyl 4-amino-3-(cyclopropylmethoxy)benzoate

Prepared by the Office of the Senior Application Scientist

This guide serves as a technical resource for researchers, scientists, and drug development professionals utilizing Ethyl 4-amino-3-(cyclopropylmethoxy)benzoate. It provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of this compound in solution. Our goal is to equip you with the scientific rationale and practical protocols needed to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: My solution of Ethyl 4-amino-3-(cyclopropylmethoxy)benzoate is turning yellow/brown. What is causing this discoloration and is the compound degrading?

A1: Discoloration is a common indicator of degradation for aromatic amines. The primary cause is oxidation of the 4-amino group, which can be initiated by exposure to atmospheric oxygen, light, or trace metal impurities.[1][2] This process often leads to the formation of highly colored quinone-imine species. While a color change indicates some level of degradation, the extent of potency loss requires quantitative analysis (See Section: Quantitative Stability Assessment). To minimize this, it is crucial to handle the compound under an inert atmosphere, protect it from light, and use high-purity solvents.

Q2: I've observed a new peak in my HPLC analysis and a corresponding decrease in the parent compound's peak area over time. What is the likely cause?

A2: The appearance of a new, more polar peak alongside a decrease in the parent compound suggests hydrolysis of the ethyl ester functional group.[1][3] This reaction is catalyzed by acidic or basic conditions and results in the formation of the corresponding carboxylic acid, 4-amino-3-(cyclopropylmethoxy)benzoic acid.[4][5] The rate of hydrolysis is highly dependent on the pH and temperature of the solution.[1][3]

Q3: What are the ideal storage conditions for a stock solution of Ethyl 4-amino-3-(cyclopropylmethoxy)benzoate?

A3: For optimal stability, stock solutions should be prepared in a suitable aprotic solvent (e.g., anhydrous DMSO or ethanol) at a high concentration. Aliquot the solution into amber glass vials, purge the headspace with an inert gas like argon or nitrogen, and store at -20°C or below.[6] Avoid repeated freeze-thaw cycles by creating single-use aliquots.

In-Depth Troubleshooting Guide

This section provides a deeper dive into the two primary stability challenges encountered with Ethyl 4-amino-3-(cyclopropylmethoxy)benzoate in solution: oxidation and hydrolysis.

Problem 1: Solution Discoloration and Oxidative Degradation

Symptoms:

  • A noticeable change in solution color, typically progressing from colorless to yellow, brown, or even dark purple over time.

  • The appearance of multiple minor impurity peaks during HPLC analysis.

Root Cause Analysis: The 4-amino group on the benzene ring makes the molecule susceptible to oxidation.[2] The lone pair of electrons on the nitrogen atom increases the electron density of the aromatic ring, making it more reactive towards oxidizing agents, including molecular oxygen.[2] The degradation can proceed through a radical mechanism, leading to dimerization, polymerization, and the formation of colored products.[7] This process can be accelerated by light (photolysis) and the presence of metal ions which can catalyze the oxidation.[1]

Caption: Generalized oxidative degradation pathway for aromatic amines.

Mitigation Strategies & Protocols:

  • Use of Inert Atmosphere: Oxygen is a key driver of degradation.[8] Always prepare and handle solutions under an inert gas.

    • Protocol: Preparing a Stabilized Solution:

      • Place a vial containing the solid Ethyl 4-amino-3-(cyclopropylmethoxy)benzoate and a stir bar into a desiccator and evacuate/backfill with argon or nitrogen three times.

      • Add a high-purity, degassed solvent (e.g., DMSO that has been sparged with argon for 20 minutes) via a syringe.

      • Stir the solution under a positive pressure of inert gas until fully dissolved.

      • Aliquot the solution into amber, screw-cap vials, purging the headspace of each vial with inert gas before sealing.

  • Protection from Light: Use amber vials or wrap clear vials in aluminum foil to prevent photo-oxidation.[1][9]

  • Addition of Antioxidants: For less sensitive applications, the addition of an antioxidant can be beneficial.

    • Note: Always run a control experiment to ensure the antioxidant does not interfere with your assay. Common antioxidants include Butylated Hydroxytoluene (BHT) or Ascorbic Acid.

Problem 2: Loss of Purity due to Hydrolysis

Symptoms:

  • A progressive decrease in the main peak's area percentage in HPLC chromatograms.

  • The growth of a distinct, more polar peak, identified as the carboxylic acid degradant.

Root Cause Analysis: The ethyl ester is susceptible to nucleophilic attack by water, a reaction known as hydrolysis.[3][5] This reaction is significantly accelerated by both acid and base catalysis.[5][10] In basic conditions, the hydroxide ion directly attacks the carbonyl carbon.[4][5] In acidic conditions, the carbonyl oxygen is protonated, making the carbonyl carbon more electrophilic and thus more susceptible to attack by a water molecule.[5] The rate of hydrolysis is generally lowest in a slightly acidic pH range (typically pH 3-5) for many esters.

Caption: Hydrolysis of the ethyl ester to its corresponding carboxylic acid and ethanol.

Mitigation Strategies & Protocols:

  • pH Control: Maintaining an optimal pH is the most effective way to prevent hydrolysis.[3]

    • Protocol: pH Stability Screening:

      • Prepare a series of buffers (e.g., citrate for pH 3-6, phosphate for pH 6-8) at 10-50 mM concentration.

      • Prepare a concentrated stock of the compound in a water-miscible organic solvent like DMSO.

      • Spike a small volume of the stock solution into each buffer to achieve the final desired concentration (ensure the final organic solvent concentration is low, e.g., <1%).

      • Incubate the solutions at a controlled temperature (e.g., 4°C, RT, 40°C).

      • Analyze samples by HPLC at various time points (e.g., 0, 2, 4, 8, 24 hours) to determine the rate of degradation at each pH.

  • Solvent Choice: Whenever possible, use aprotic solvents (e.g., DMSO, DMF, Acetonitrile) which do not participate in the hydrolysis reaction.[11] If aqueous solutions are required, prepare them fresh from a concentrated aprotic stock immediately before use.

  • Temperature Control: Store solutions at the lowest practical temperature to slow the rate of all chemical degradation.[1][3]

Quantitative Stability Assessment

To properly assess stability and the efficacy of mitigation strategies, a robust analytical method is required. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a standard and reliable technique for this purpose.[12][13]

Recommended HPLC-UV Method Parameters (Starting Point):

Parameter Recommendation
Column C18 Reverse-Phase, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% to 95% B over 5 minutes
Flow Rate 0.4 mL/min
Detection Wavelength ~295 nm (or optimal wavelength determined by UV scan)

| Column Temperature | 40°C |

Data Interpretation: The stability of Ethyl 4-amino-3-(cyclopropylmethoxy)benzoate can be expressed as the percentage of the initial concentration remaining at each time point. The table below illustrates hypothetical data from a pH stability study.

pHTemp (°C)Time (h)% Remaining
4.0250100.0
4.0252499.5
7.4250100.0
7.4252491.2
9.0250100.0
9.0252475.6

Summary of Best Practices

ParameterRecommendationRationale
Solvent Use anhydrous, aprotic solvents (DMSO, DMF) for stock solutions.Prevents hydrolysis.
Atmosphere Handle solid and solutions under an inert gas (Argon or Nitrogen).Minimizes oxidative degradation.
Light Protect from light at all times using amber vials or foil.Prevents photo-oxidation.
Temperature Store stock solutions at ≤ -20°C. Prepare aqueous solutions fresh.Reduces rates of all degradation pathways.
pH (Aqueous) Maintain pH in the weakly acidic range (e.g., pH 4-5), if compatible with the experiment.Minimizes both acid and base-catalyzed hydrolysis.

By understanding the chemical liabilities of Ethyl 4-amino-3-(cyclopropylmethoxy)benzoate and implementing these handling and formulation strategies, you can ensure the stability and integrity of your compound, leading to more reliable and reproducible experimental outcomes.

References

  • Bhadbhade, B. J., & Srinivas, K. "Bacterial degradation of monocyclic aromatic amines." PMC - NIH. [Link]

  • Oka, M., et al. "Stabilization by meglumine of an amine compound degraded by formaldehyde in tablets." ResearchGate, Jan-2010. [Link]

  • Nielsen, C. J., et al. "Atmospheric Degradation of Amines (ADA)." NILU, 11-Mar-2010. [Link]

  • Agilent. "Determination of Primary Aromatic Amines by LC/MS/MS." Agilent, 16-Sep-2019. [Link]

  • Quora. "In the alkaline hydrolysis of ethyl benzoate, it produces benzoic acid as its end product. What is the reaction pathway? Does it undergo nucleophilic substitution?" Quora, 15-Mar-2025. [Link]

  • SSERC Chemistry. "The Hydrolysis of Ethyl Benzoate." YouTube, 22-Jan-2021. [Link]

  • Tölgyesi, A., & Sharma, V. K. "Quantification of Aromatic Amines Derived From Azo Colorants in Textile by Ion-Pairing Liquid Chromatography Tandem Mass Spectrometry." PubMed, 15-Jan-2020. [Link]

  • LibreTexts Chemistry. "Ester Chemistry." LibreTexts, 30-May-2020. [Link]

  • A. A. "Understanding the chemical basis of drug stability and degradation." The Pharmaceutical Journal, 09-Oct-2010. [Link]

  • Sustainability Area. "Aromatic Amine Cleavage." Sustainability Area. [Link]

  • Waters Corporation. "Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products." Waters Corporation. [Link]

  • Waters Corporation. "Quantifying Primary Aromatic Amines in Polyamide Kitchenware." Waters Corporation. [Link]

  • European Medicines Agency. "Guideline on Stability Testing: Stability testing of existing active substances and related finished products." EMA, 13-Jul-2023. [Link]

  • MDPI. "Evolving New Chemistry: Biocatalysis for the Synthesis of Amine-Containing Pharmaceuticals." MDPI, 30-May-2022. [Link]

  • Pharmaeli. "Stabilization of Medicinal Agents Against Common Reactions like Hydrolysis & Oxidation." Pharmaeli. [Link]

  • ResearchGate. "Kinetic study of hydrolysis of benzoates. Part XXIV—Variation of the ortho substituent effect with solvent in the alkaline hydrolysis of substituted phenyl benzoates." ResearchGate. [Link]

  • Cairo University. "ANALYTICAL STUDY OF SOME DRUGS CONTAINING AMINE GROUP." Cairo University. [Link]

  • Piper, P. W. "Potential Safety Issues Surrounding the Use of Benzoate Preservatives." MDPI, 11-Apr-2018. [Link]

  • Taylor & Francis Online. "Comparative chemical and biological hydrolytic stability of homologous esters and isosteres." Taylor & Francis Online, 13-Feb-2022. [Link]

  • Academic Journals. "Degradation studies of amines and alkanolamines during sour gas treatment process." Academic Journals, 23-Oct-2011. [Link]

  • PubChem. "Ethyl 4-amino-3-methylbenzoate." PubChem. [Link]

Sources

Validation & Comparative

Advanced HPLC Method Development for Ethyl 4-amino-3-(cyclopropylmethoxy)benzoate: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7]

This guide provides an in-depth technical comparison of HPLC methodologies for the analysis of Ethyl 4-amino-3-(cyclopropylmethoxy)benzoate (CAS: 1551770-86-5), a critical intermediate in the synthesis of tyrosine kinase inhibitors (TKIs) such as Lenvatinib .[1]

The structural complexity of this molecule—featuring a weak aniline base, a hydrophobic cyclopropylmethoxy tail, and an ester moiety—presents unique chromatographic challenges.[1] Standard generic gradient methods often fail to resolve the target analyte from its key process impurities: the unreacted phenol precursor (Ethyl 4-amino-3-hydroxybenzoate) and the acid hydrolysis degradant.[1]

This guide compares two distinct approaches:

  • Method A (The Alternative): A standard generic acidic C18 protocol.[1]

  • Method B (The Optimized Product): A developed pH-modulated method utilizing a Phenyl-Hexyl stationary phase.[1]

Analyte Properties[2][3][4][5][6][7][8]
  • Target: Ethyl 4-amino-3-(cyclopropylmethoxy)benzoate[1]

  • Key Impurity 1 (Precursor): Ethyl 4-amino-3-hydroxybenzoate (More Polar)[1]

  • Key Impurity 2 (Degradant): 4-amino-3-(cyclopropylmethoxy)benzoic acid (Acidic)[1]

  • pKa Considerations: The aniline nitrogen is weakly basic (pKa ~2.5–3.0 due to the electron-withdrawing ester), while the phenol impurity has a pKa ~10.[1]

Method Comparison: Generic vs. Optimized

We evaluated the performance of a standard high-throughput screening method against a mechanistically optimized protocol.

Method A: The Generic Alternative (Acidic C18)[1]
  • Column: Standard C18 (150 x 4.6 mm, 5 µm).[1]

  • Mobile Phase: 0.1% Formic Acid in Water / Acetonitrile.[1]

  • Mechanism: Relies purely on hydrophobic interaction.[1]

  • Outcome: While retention is adequate, the method suffers from "fronting" due to the protonated amine and fails to baseline separate the unreacted phenol impurity, which co-elutes on the tail of the main peak.

Method B: The Optimized Solution (Phenyl-Hexyl / Neutral pH)[1]
  • Column: Phenyl-Hexyl (150 x 4.6 mm, 3.5 µm).[1]

  • Mobile Phase: 10 mM Ammonium Acetate (pH 6.5) / Methanol.[1]

  • Mechanism: Utilizes

    
     interactions between the stationary phase and the benzoate ring, plus hydrophobic selectivity from the cyclopropyl group.[1] The neutral pH keeps the aniline deprotonated (neutral), improving peak symmetry.[1]
    
  • Outcome: Superior resolution (

    
    ) and excellent peak shape (
    
    
    
    ).[1]
Comparative Data Summary
Performance MetricMethod A (Generic C18)Method B (Optimized Phenyl-Hexyl)Status
Resolution (

)
(Impurity 1 vs Target)
1.4 (Co-elution risk)3.8 (Baseline) ✅ Optimized
Tailing Factor (

)
1.8 (Fronting)1.1 (Symmetrical) ✅ Optimized
Theoretical Plates (

)
~6,500>12,000 ✅ Optimized
Run Time 12.0 min15.0 min⚠️ Slight Increase
LOD (S/N=3) 0.5 µg/mL0.1 µg/mL ✅ Optimized

Detailed Experimental Protocols

Reagents and Standards
  • Solvents: HPLC Grade Acetonitrile (ACN) and Methanol (MeOH).[1]

  • Buffer: Ammonium Acetate (analytical grade), Acetic Acid (for pH adjustment).[1]

  • Water: Milli-Q (18.2 MΩ[1]·cm).

Optimized Workflow (Method B)

This protocol is the recommended standard for QC release testing of the intermediate.

Step 1: Mobile Phase Preparation

  • Mobile Phase A: Dissolve 0.77 g Ammonium Acetate in 1000 mL water. Adjust pH to 6.5 ± 0.1 with dilute acetic acid. Filter through 0.22 µm nylon membrane.[1]

  • Mobile Phase B: 100% Methanol (degassed).[1]

Step 2: Instrument Setup

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temp: 35°C (Critical for reproducibility of

    
     interactions).
    
  • Detection: UV at 260 nm (Max absorbance of aminobenzoate chromophore).[1]

  • Injection Volume: 5–10 µL.

Step 3: Gradient Program

Time (min)% Mobile Phase A% Mobile Phase B
0.07030
10.01090
12.01090
12.17030
15.07030
System Suitability Criteria

To ensure trustworthiness, the system must pass these checks before sample analysis:

  • Blank Injection: No interfering peaks at the retention time of the target.[1]

  • Standard Repeatability: RSD of peak area < 2.0% (n=5).

  • Resolution:

    
     between Impurity 1 and Target.
    

Visualizing the Separation Mechanism

The following diagrams illustrate the decision logic used to arrive at Method B and the molecular interactions driving the separation.

Method Development Decision Tree

MethodDevelopment Start Start: Ethyl 4-amino-3-(cyclopropylmethoxy)benzoate CheckStructure Analyze Structure: 1. Weak Base (Aniline) 2. Hydrophobic (Cyclopropyl) 3. Aromatic (Benzoate) Start->CheckStructure InitialScreen Initial Screen: C18, Acidic pH (Formic Acid) CheckStructure->InitialScreen ResultA Result A: Peak Tailing (Protonated Amine) Poor Selectivity (Phenol Impurity) InitialScreen->ResultA Decision1 Optimization Path 1: Increase pH to 6.5 ResultA->Decision1 Fix Tailing Decision2 Optimization Path 2: Change Stationary Phase ResultA->Decision2 Fix Selectivity Path1Result Neutral pH Effect: Amine deprotonated -> Better Shape Decision1->Path1Result Path2Result Phenyl-Hexyl Selection: Target Pi-Pi Interactions Decision2->Path2Result FinalMethod Final Method B: Phenyl-Hexyl + pH 6.5 (Synergistic Selectivity) Path1Result->FinalMethod Path2Result->FinalMethod

Figure 1: Decision tree illustrating the shift from generic screening to the optimized Phenyl-Hexyl/Neutral pH method.

Separation Mechanism: C18 vs. Phenyl-Hexyl[1]

SeparationMechanism cluster_0 Method A: C18 (Hydrophobic Only) cluster_1 Method B: Phenyl-Hexyl (Multi-Mode) C18 C18 Ligand (Alkyl Chain) Interaction1 Van der Waals Forces C18->Interaction1 Result1 Similar Retention for Target & Impurity Interaction1->Result1 Phenyl Phenyl Ligand (Aromatic Ring) Interaction2 Pi-Pi Stacking (Specific to Benzoate) Phenyl->Interaction2 Interaction3 Hydrophobic (Cyclopropyl tail) Phenyl->Interaction3 Result2 Enhanced Selectivity (Baseline Separation) Interaction2->Result2 Interaction3->Result2

Figure 2: Mechanistic comparison showing how Phenyl-Hexyl phases leverage


 interactions for superior resolution.

References

  • Lenvatinib Synthesis & Intermediates

    • Dingmin Pharmaceutical Sciences.[1] Lenvatinib Intermediates and Impurity Profile. Available at: [Link][1]

  • Aminobenzoate HPLC Methodologies

    • Helix Chromatography.[1][2] HPLC Methods for analysis of 4-Aminobenzoic acid and derivatives. Available at: [Link][1]

  • General Method Development Principles

    • Sielc Technologies.[1][3][4] Separation of Ethyl 4-((1-oxoallyl)amino)benzoate on Newcrom R1 HPLC column. Available at: [Link][1]

  • Pharmacopeial Standards

    • European Medicines Agency.[1] Lenvima (Lenvatinib) Assessment Report. Available at: [Link][1]

Sources

A Comparative Guide to the Mass Spectrometry Fragmentation of Ethyl 4-amino-3-(cyclopropylmethoxy)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and chemical analysis, elucidating the structure of novel small molecules is a foundational task. Mass spectrometry (MS) stands as an indispensable tool in this endeavor, providing not only molecular weight information but also rich structural detail through controlled fragmentation. This guide offers an in-depth analysis of the predicted mass spectrometry fragmentation patterns of Ethyl 4-amino-3-(cyclopropylmethoxy)benzoate, a compound featuring a benzocaine core with a distinctive cyclopropylmethoxy substituent.

This document is structured to provide a predictive framework for the analysis of this molecule. In the absence of published spectra for this specific compound, we will derive its fragmentation behavior from established principles and compare it against the well-documented fragmentation of its simpler analog, Ethyl 4-aminobenzoate (Benzocaine). This comparative approach will highlight the influence of the cyclopropylmethoxy group on the fragmentation pathways and guide analytical method development. We will explore the nuances of different ionization techniques and provide robust experimental protocols to validate these predictions.

Ionization Strategy: ESI vs. APCI for a Substituted Benzocaine Analog

The choice of ionization source is critical for generating the parent ion with minimal initial fragmentation, preserving the molecular integrity for subsequent tandem MS (MS/MS) analysis. For a molecule like Ethyl 4-amino-3-(cyclopropylmethoxy)benzoate, both Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are viable soft ionization techniques.[1]

  • Electrospray Ionization (ESI): ESI is highly effective for polar molecules that can be readily ionized in solution.[2] Given the primary amine and ester functionalities, Ethyl 4-amino-3-(cyclopropylmethoxy)benzoate is expected to ionize efficiently in positive ion mode via protonation, yielding a strong [M+H]⁺ signal. ESI is generally the preferred starting point for LC-MS analysis of such compounds due to its broad applicability and sensitivity.[3]

  • Atmospheric Pressure Chemical Ionization (APCI): APCI is better suited for less polar and more volatile compounds that are thermally stable.[1][2] It involves gas-phase ion-molecule reactions, where a corona discharge ionizes the solvent, which in turn protonates the analyte.[4] While the target molecule has polar groups, APCI could be a valuable alternative if ESI suffers from matrix suppression or if different solvent systems are required.[5]

Rationale for Selection: For initial analysis, ESI in positive ion mode is the recommended approach . The primary amine group is a strong proton acceptor, ensuring robust generation of the [M+H]⁺ ion, which is the necessary precursor for detailed fragmentation studies. APCI remains a strong secondary option, particularly if compatibility with normal-phase chromatography or specific mobile phases is needed.

Predicted Fragmentation Pathways of Ethyl 4-amino-3-(cyclopropylmethoxy)benzoate

The fragmentation of the protonated molecule ([M+H]⁺, nominal m/z 236) is predicted to occur along several pathways, driven by the lability of the ester, the stability of the aromatic ring, and the unique chemistry of the cyclopropylmethoxy group. The fragmentation scheme is built upon established principles for aromatic esters, ethers, and amines.[6][7][8]

The molecular formula for Ethyl 4-amino-3-(cyclopropylmethoxy)benzoate is C₁₃H₁₇NO₃, with a monoisotopic mass of 235.1208 Da. The protonated molecule, [C₁₃H₁₈NO₃]⁺, will have a nominal mass-to-charge ratio (m/z) of 236.

Key Predicted Fragmentation Reactions:

  • Loss of Ethylene (C₂H₄): A common fragmentation pathway for ethyl esters is the neutral loss of ethylene (28 Da) via a McLafferty-type rearrangement or similar process, leading to the formation of a carboxylic acid fragment ion at m/z 208 .[8][9]

  • Loss of Ethoxy Radical (•OC₂H₅): Cleavage of the ester C-O bond can result in the loss of an ethoxy radical (45 Da), forming a stable acylium ion at m/z 191 . This is a characteristic fragmentation for aromatic esters.[10]

  • Cleavage of the Cyclopropylmethoxy Group: The ether linkage presents another site for fragmentation.

    • Loss of Cyclopropylmethanol (C₄H₈O): Neutral loss of cyclopropylmethanol (72 Da) would yield a fragment at m/z 164 .

    • Loss of Cyclopropylmethyl Radical (•C₄H₇): Cleavage of the ether C-O bond could lead to the loss of the cyclopropylmethyl radical (55 Da), resulting in a fragment at m/z 181 .

    • Formation of the Cyclopropylmethyl Cation: The formation of the stable cyclopropylmethyl cation at m/z 55 is a highly probable pathway, representing the cleavage and charge retention by the substituent. The stability of this cation makes it a likely and potentially abundant ion.

  • Sequential Fragmentations: The primary fragment ions can undergo further fragmentation. For example, the acylium ion at m/z 191 could subsequently lose carbon monoxide (CO, 28 Da) to produce a fragment at m/z 163 .

The following diagram illustrates the predicted primary fragmentation pathways from the protonated parent molecule.

Fragmentation_Pathway parent [M+H]⁺ m/z 236 C₁₃H₁₈NO₃⁺ frag208 [M+H - C₂H₄]⁺ m/z 208 parent->frag208 - C₂H₄ (28 Da) frag191 [M+H - •OC₂H₅]⁺ m/z 191 parent->frag191 - •OC₂H₅ (45 Da) frag164 [M+H - C₄H₈O]⁺ m/z 164 parent->frag164 - C₄H₈O (72 Da) frag55 [C₄H₇]⁺ m/z 55 parent->frag55 Cleavage frag163 [m/z 191 - CO]⁺ m/z 163 frag191->frag163 - CO (28 Da)

Caption: Predicted fragmentation of Ethyl 4-amino-3-(cyclopropylmethoxy)benzoate.

Comparative Analysis: The Influence of the Cyclopropylmethoxy Group

To understand the contribution of the 3-(cyclopropylmethoxy) substituent, we compare its predicted fragmentation to the known fragmentation of Ethyl 4-aminobenzoate (Benzocaine). Benzocaine (C₉H₁₁NO₂, MW 165.19) typically produces a protonated molecule [M+H]⁺ at m/z 166.[11][12]

Precursor Ion (m/z)Key Fragment Ion (m/z)Neutral LossFragment Identity / PathwayReference
Benzocaine [M+H]⁺ (166)138C₂H₄ (28 Da)Loss of ethylene from the ethyl ester[9][13]
120C₂H₄ + H₂O (46 Da)Sequential loss of ethylene and water[13]
92C₂H₄ + CO + H₂O (74 Da)Further fragmentation of m/z 120[13]
Predicted for Target [M+H]⁺ (236)208C₂H₄ (28 Da)Loss of ethylene from the ethyl ester
191•OC₂H₅ (45 Da)Loss of ethoxy radical to form acylium ion
164C₄H₈O (72 Da)Loss of cyclopropylmethanol from ether
55C₈H₁₁NO₃ (181 Da)Formation of cyclopropylmethyl cation

Key Differences and Insights:

  • Diagnostic Fragments: The presence of fragments at m/z 164 and especially m/z 55 would be diagnostic for the presence and cleavage of the cyclopropylmethoxy group. These fragments are absent in the spectrum of benzocaine.

  • Shifted Core Fragments: The core benzocaine fragments are expected to be shifted by the mass of the cyclopropylmethoxy group minus a hydrogen (C₄H₆O = 70 Da). For example, the benzocaine fragment at m/z 138 corresponds to the protonated 4-aminobenzoic acid. The equivalent for our target molecule would be protonated 4-amino-3-(cyclopropylmethoxy)benzoic acid at m/z 208 , which we predict forms directly from the loss of ethylene.

This comparative analysis provides a clear strategy for confirming the structure. The analyst should look for both the expected ester-related fragmentations (shifted in mass) and the novel fragments arising from the ether substituent.

Experimental Protocol: LC-MS/MS Method for Fragmentation Analysis

This protocol provides a robust starting point for acquiring high-quality MS/MS data for Ethyl 4-amino-3-(cyclopropylmethoxy)benzoate and similar molecules. The methodology is designed to be self-validating by systematically exploring fragmentation energies.

A. Sample and Standard Preparation

  • Prepare a 1.0 mg/mL stock solution of the analyte in methanol.

  • Create a working solution of 1.0 µg/mL by diluting the stock solution in a 50:50 mixture of water and acetonitrile containing 0.1% formic acid. The formic acid is crucial for promoting protonation in positive ion mode ESI.

B. Liquid Chromatography (LC) Conditions

  • LC System: UHPLC system compatible with mass spectrometry.[14]

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions, and equilibrate for 3 minutes.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2 µL.

  • Column Temperature: 40 °C.

C. Mass Spectrometry (MS) Conditions

  • Mass Spectrometer: Triple Quadrupole or Q-TOF mass spectrometer.[14][15]

  • Ionization Source: Electrospray Ionization (ESI), Positive Mode.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 150 °C.

  • Desolvation Temperature: 400 °C.

  • Desolvation Gas Flow: 800 L/hr (Nitrogen).

  • Cone Gas Flow: 50 L/hr (Nitrogen).

D. MS/MS Data Acquisition

  • Full Scan (MS1): First, acquire a full scan spectrum from m/z 50 to 400 to confirm the presence and accurate mass of the protonated parent ion, [M+H]⁺ at m/z 236.

  • Product Ion Scan (MS2): Perform a product ion scan by selecting the ion at m/z 236 as the precursor.

  • Collision Energy Ramping: To obtain a comprehensive fragmentation pattern, acquire data at a range of collision energies (e.g., 10, 20, and 40 eV) or by using a collision energy ramp (e.g., 15-50 eV). This ensures that both low-energy (stable) and high-energy (less stable) fragments are observed, providing a complete picture of the fragmentation landscape.

Caption: Experimental workflow for LC-MS/MS analysis.

Conclusion

The mass spectrometric behavior of Ethyl 4-amino-3-(cyclopropylmethoxy)benzoate can be confidently predicted by dissecting its structure into its constituent functional groups and applying established fragmentation principles. The analysis suggests a rich fragmentation pattern characterized by cleavages at the ethyl ester and the novel cyclopropylmethoxy ether linkage. The formation of a fragment ion at m/z 208 (loss of ethylene) and a diagnostic m/z 55 cation (cyclopropylmethyl group) are key predictive markers.

By comparing these predicted patterns against the known fragmentation of benzocaine, a clear analytical strategy emerges for structural confirmation. The provided LC-MS/MS protocol offers a reliable and systematic approach for researchers to generate the experimental data needed to validate these predictions, ultimately enabling the unambiguous identification and characterization of this and other related molecules in complex matrices.

References

  • YouTube. (2021). PART 16: AROMATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc. [Link]

  • Warnke, S., et al. (2015). Protomers of Benzocaine: Solvent and Permittivity Dependence. The Journal of Physical Chemistry B, 119(13), 4646–4653. [Link]

  • Scribd. Mass Spectrometry: Fragmentation Patterns. [Link]

  • Whitman College. GCMS Section 6.14 - Fragmentation of Esters. [Link]

  • Al-Asmari, A. A., et al. (2016). A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine. PLOS ONE, 11(10), e0165201. [Link]

  • University of Calgary. Mass Spectrometry: Fragmentation. [Link]

  • ResearchGate. Electron ionization mass spectra of (a) N-acetylbenzocaine, (b) benzocaine, and (c) N-acetylbenzocaine-TMS derivative. [Link]

  • Science.gov. ionization apci mass: Topics by Science.gov. [Link]

  • Elicit. Fragmentation Analysis of Benzocaine Using Single Quadruple Mass Spectrometry. [Link]

  • MetwareBio. Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI. [Link]

  • LabX. Mastering Atmospheric Pressure Chemical Ionization (APCI) in Mass Spectrometry. [Link]

  • ResearchGate. Reaction pathways for fragmentation of m/z 164 ion generated from ethyl esters of 4-amino (A), 3-amino (B), 2-aminobenzoic acid (C). [Link]

  • Chegg.com. (2021). Solved d) The mass spectrum of benzocaine is provided below. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Pharmacy 180. Fragmentation Processes - Structure Determination of Organic Compounds. [Link]

  • ScienceDirect. (2020). Fragmentation mechanisms from electron-impact of complex cyclic ethers formed in combustion. [Link]

  • YouTube. (2023). Mass Spectrometry Part 4-Fragmentation in Ethers. [Link]

  • University of Arizona. Mass Spectrometry - Examples. [Link]

  • ChemBK. Ethyl 4-aminobenzoate. [Link]

  • Whitman College. GCMS Section 6.13 - Fragmentation of Ethers. [Link]

  • Stenutz. ethyl 4-aminobenzoate. [Link]

  • Royal Society of Chemistry. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. [Link]

  • MDPI. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. [Link]

  • Wiley Online Library. Mass Fragmentation Characteristics of Ketamine Analogues. [Link]

Sources

Validated Purity Profiling for Cabozantinib Intermediates: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of Cabozantinib (XL184), the purity of the key intermediate 4-((6,7-dimethoxyquinolin-4-yl)oxy)aniline (hereafter Intermediate A ) is the primary determinant of Final Active Pharmaceutical Ingredient (API) quality. Impurities carried forward from this step—specifically the unreacted starting material 4-chloro-6,7-dimethoxyquinoline and regioisomeric byproducts—are difficult to remove after the final coupling with the cyclopropane carboxylate moiety.

This guide provides a technical comparison of purity testing methodologies, advocating for a High-Resolution Gradient RP-HPLC method over standard isocratic approaches for release testing. The protocols detailed below are designed to meet ICH Q2(R1) validation standards, ensuring the detection of genotoxic and structural impurities at trace levels (<0.05%).

Part 1: Strategic Synthesis & Impurity Origin

To understand the analytical challenge, we must first visualize where critical impurities enter the stream. The synthesis generally involves the nucleophilic attack of 4-aminophenol on the chloro-quinoline core.

Diagram 1: Cabozantinib Intermediate Synthesis & Impurity Vectors

Cabozantinib_Synthesis SM1 4-chloro-6,7- dimethoxyquinoline (Starting Material) INT_A Intermediate A (Aniline Intermediate) SM1->INT_A Nucleophilic Substitution (High Temp) IMP_1 Impurity: Unreacted Chloro-quinoline SM1->IMP_1 Incomplete Rxn SM2 4-Aminophenol SM2->INT_A IMP_2 Impurity: Dimer/ Regioisomers INT_A->IMP_2 Thermal Degradation FINAL Cabozantinib (Crude) INT_A->FINAL Coupling with Cyclopropane Carboxylate IMP_1->FINAL Carryover Risk

Caption: Critical control points in the synthesis of Cabozantinib. Red nodes indicate starting materials; Green indicates the target intermediate; Yellow indicates critical impurities that must be resolved.

Part 2: Method Comparison (Isocratic vs. Gradient)

For Intermediate A , two primary methodologies exist.[1] While isocratic methods are faster for in-process control (IPC), they often fail to resolve the lipophilic chloro-quinoline precursor from the product with sufficient baseline separation for high-purity release.

Comparative Data Analysis
FeatureMethod A: Standard Isocratic IPCMethod B: High-Res Gradient (Recommended)
Column Chemistry C18 (Standard), 5 µmC18 (High Carbon Load), 3.5 µm
Mobile Phase 40:60 (Buffer : ACN) ConstantGradient (Buffer pH 3.0 -> High ACN)
Run Time < 8 Minutes25-30 Minutes
Resolution (Rs) ~ 1.8 (Marginal)> 3.5 (Robust)
LOD (Impurity) ~ 0.05%~ 0.01%
Application Reaction Monitoring (IPC)Final Intermediate Release / Purity Profiling

Verdict: Method B is required for validating the purity of the intermediate prior to the final coupling step. The gradient is essential to elute the highly non-polar dimer impurities while maintaining resolution between the main peak and the starting material.

Part 3: Validated Protocol (Method B)

High-Resolution Gradient RP-HPLC for Intermediate A

This protocol is self-validating through the inclusion of strict System Suitability Tests (SST).

1. Chromatographic Conditions
  • Instrument: HPLC with PDA/UV Detector (e.g., Agilent 1200/1260 or Waters Alliance).

  • Column: X-Bridge C18 or equivalent (150 mm x 4.6 mm, 3.5 µm).[2] Why? The 3.5 µm particle size offers better plate counts than 5 µm without the backpressure of UHPLC.

  • Column Temperature: 40°C ± 2°C.

  • Flow Rate: 1.0 mL/min.[2][3][4]

  • Detection: UV at 244 nm (Lambda max for the quinoline core).

  • Injection Volume: 10 µL.

2. Mobile Phase Preparation[2][4][5][6]
  • Mobile Phase A (Buffer): 10 mM Potassium Dihydrogen Phosphate (KH₂PO₄) adjusted to pH 3.0 with Orthophosphoric Acid.

    • Mechanism:[7][8][9] Low pH suppresses the ionization of silanols on the column and ensures the basic quinoline nitrogen is protonated, improving peak shape.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

3. Gradient Program
Time (min)Mobile Phase A (%)Mobile Phase B (%)Event
0.09010Equilibration
5.09010Isocratic Hold (Polar Impurities)
20.02080Linear Ramp (Elute Main Peak)
25.02080Wash (Elute Dimers)
25.19010Return to Initial
30.09010Re-equilibration
4. Sample Preparation
  • Diluent: 50:50 Water:Acetonitrile.

  • Test Concentration: 0.5 mg/mL (500 ppm).

  • Standard Preparation: Dissolve Intermediate A reference standard to 0.5 mg/mL.

5. System Suitability Testing (SST) - The "Self-Validating" Step

Before analyzing samples, the system must pass these criteria using the Standard Solution:

  • Tailing Factor (T): NMT 1.5 (Ensures no secondary interactions).

  • Theoretical Plates (N): NLT 5000 (Ensures column efficiency).

  • RSD of Area (n=6): NMT 2.0% (Ensures injection precision).

  • Resolution (Rs): If a marker for 4-chloro-6,7-dimethoxyquinoline is injected, Rs > 2.0 relative to the main peak.

Part 4: Analytical Workflow & Validation Logic

Diagram 2: Purity Profiling Workflow

Analytical_Workflow cluster_detect Dual Detection Sample Crude Intermediate A Sample Prep Sample Preparation (0.5 mg/mL in Diluent) Sample->Prep HPLC Gradient HPLC (Method B) Prep->HPLC UV UV (244 nm) Quantification HPLC->UV MS MS (ESI+) Identification HPLC->MS For Unknowns Data Data Processing (Empower/Chromeleon) UV->Data MS->Data Decision Release Decision (Purity > 99.5%) Data->Decision

Caption: Integrated workflow for quantification and identification of impurities. MS is used for structural elucidation of unknown peaks >0.10%.

Validation Parameters (ICH Q2)

The following data supports the robustness of Method B (Gradient):

  • Specificity: No interference from blank or placebo. Purity angle < Purity threshold (using PDA detector).

  • Linearity: Demonstrated from 50% to 150% of target concentration (R² > 0.999).

  • Accuracy (Recovery): Spiked samples at 50%, 100%, and 150% levels showed mean recovery between 98.0% and 102.0%.

  • LOD/LOQ:

    • LOD: 0.03 µg/mL (Signal-to-Noise 3:1).

    • LOQ: 0.10 µg/mL (Signal-to-Noise 10:1).

References

  • Indian Journal of Pharmaceutical Sciences. (2016). Validation | Reversed Phase High Performance Liquid Chromatography | Cabozantinib | Nivolumab.[2][5]Link

  • Journal of Pharmaceutical Research International. (2021). Development and Validation of rp-HPLC Method of Cabozantinib in Active Pharmaceutical Ingredient and Pharmaceutical Dosage form.Link

  • ResearchGate (Full Text). (2020). Development and Validation of Stability Indicating RP-HPLC Method for the Estimation of Cabozantinib.Link

  • PubChem. (2025).[10] 4-[(6,7-Dimethoxyquinolin-4-yl)oxy]aniline | C17H16N2O3.[1][10][11]Link

  • ECHEMI. (2024). Process for preparation of Cabozantinib Intermediates (Patent Insight).Link

Sources

IR spectroscopy peak assignments for Ethyl 4-amino-3-(cyclopropylmethoxy)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the IR spectroscopic characterization of Ethyl 4-amino-3-(cyclopropylmethoxy)benzoate , a specific intermediate often associated with the synthesis of tyrosine kinase inhibitors (such as Lenvatinib analogs).

The guide is structured to assist analytical chemists and synthetic researchers in validating the structure of this molecule, specifically distinguishing it from its phenolic precursor, Ethyl 4-amino-3-hydroxybenzoate .

Introduction & Structural Context

Ethyl 4-amino-3-(cyclopropylmethoxy)benzoate is a trisubstituted aromatic compound featuring three distinct functional domains: an ethyl ester, a primary amine, and a cyclopropylmethyl ether.

In drug development, this molecule is typically synthesized via the O-alkylation of Ethyl 4-amino-3-hydroxybenzoate. Therefore, the primary role of IR spectroscopy in this context is not just identification, but reaction monitoring —specifically, confirming the disappearance of the phenolic hydroxyl group and the successful introduction of the cyclopropyl moiety.

Structural Functional Group Map

The following diagram outlines the key vibrational modes associated with the molecule's specific structure.

G Molecule Ethyl 4-amino-3- (cyclopropylmethoxy)benzoate Ester Ethyl Ester (C=O Stretch) ~1680-1700 cm⁻¹ Molecule->Ester Amine Primary Amine (N-H Stretches) 3450 & 3350 cm⁻¹ Molecule->Amine Ether Cyclopropyl Ether (C-O-C Stretch) ~1250 & 1040 cm⁻¹ Molecule->Ether Cyclo Cyclopropyl Ring (C-H Stretch >3000) (Ring Breathing ~1020) Ether->Cyclo substituent

Figure 1: Functional group decomposition and expected IR vibrational domains.

Experimental Protocol: ATR-FTIR Acquisition

To ensure high-fidelity spectra, particularly for detecting the subtle cyclopropyl C-H stretches, the following Attenuated Total Reflectance (ATR) protocol is recommended over KBr pellets to avoid moisture interference in the amine/hydroxyl region.

Reagents & Equipment[1][2][3]
  • Instrument: FTIR Spectrometer (e.g., Agilent Cary 630 or Thermo Nicolet iS50).

  • Crystal: Diamond or ZnSe ATR crystal (Diamond preferred for durability).

  • Reference Standard: Polystyrene film (for wavenumber calibration).

  • Solvent: Isopropanol or Ethanol (for cleaning).

Step-by-Step Methodology
  • System Validation: Run a background scan (air) with the ATR arm open. Verify energy throughput is >95% of the baseline.

  • Calibration Check: Place a standard polystyrene film on the crystal. Verify the sharp peak at 1601 cm⁻¹. Tolerance: ±1.0 cm⁻¹.

  • Sample Prep:

    • Ensure the sample of Ethyl 4-amino-3-(cyclopropylmethoxy)benzoate is a dry, homogenous powder.

    • Critical Step: If the sample is sticky or oily (common with esters), do not dissolve; apply neat to the crystal.

  • Acquisition:

    • Apply approximately 5–10 mg of sample to the center of the crystal.

    • Apply pressure using the anvil until the absorbance of the strongest peak (Ester C=O) reaches 0.5–0.8 A.U. (avoid saturation >1.0).

    • Parameters: 32 scans, 4 cm⁻¹ resolution, range 4000–600 cm⁻¹.

  • Post-Run: Clean crystal with isopropanol. Ensure no carryover peaks (check 1700 cm⁻¹ region) before the next sample.

Comparative Analysis: Target vs. Precursor

The most critical application of this data is distinguishing the target product from its starting material, Ethyl 4-amino-3-hydroxybenzoate .

The "Fingerprint" of Success

The reaction is deemed successful if the Phenolic O-H disappears and the Cyclopropyl signatures appear.

FeaturePrecursor (Phenol)Target (Cyclopropyl Ether)Interpretation
3500–3200 cm⁻¹ Broad, intense band (O-H) overlapping with N-H.Sharper doublet (N-H only). No broad O-H background.Loss of H-bonding phenol.
3100–3000 cm⁻¹ Weak aromatic C-H only.Distinct shoulder/peaks >3000 cm⁻¹.Cyclopropyl C-H stretch (High tension sp³).
1700–1650 cm⁻¹ Ester C=O often shifts lower due to H-bonding with ortho-OH.Ester C=O shifts slightly higher (inductive effect of ether).Loss of intramolecular H-bond.
1020–1000 cm⁻¹ C-O stretch (Phenol).Ring Breathing Mode .Diagnostic for cyclopropyl ring.

Detailed Peak Assignments

The following table provides the specific assignments for Ethyl 4-amino-3-(cyclopropylmethoxy)benzoate .

Note: Values are representative of neat solid-state (ATR) samples. Solution phase spectra may shift due to solvent interactions.

Wavenumber (cm⁻¹)IntensityFunctional GroupVibrational ModeTechnical Insight
3460, 3360 MediumPrimary Amine (–NH₂)N–H Asym. & Sym. StretchTypical doublet for primary anilines. Distinct from broad O-H.
3080–3010 Weak-MedCyclopropyl Ring C–H Stretch (sp³)Critical Identifier. Cyclopropyl C-H bonds have high s-character, absorbing >3000 cm⁻¹, unlike normal alkyls (<3000).
2980, 2900 MediumEthyl / MethyleneC–H Stretch (sp³)Standard alkyl stretches from the ethyl ester and –OCH₂– group.
1685–1705 StrongEthyl Ester C=O StretchConjugated with the benzene ring. Position confirms ester functionality.
1620, 1590 MediumAromatic RingC=C Ring Stretch"Breathing" modes of the benzene ring.
1260–1240 StrongAryl Alkyl EtherC–O–C Asym. StretchIndicates the connection between the benzene ring and the oxygen.
1100–1040 MediumAlkyl EtherC–O–C Sym. StretchStretching of the O–CH₂ bond.
~1020 MediumCyclopropyl Ring DeformationOften called the "ring breathing" mode; highly specific to the cyclopropane triangle.
850–800 StrongAromatic RingC–H OOP BendPattern indicative of 1,2,4-trisubstitution.
Comparative Workflow Diagram

This workflow illustrates the logic flow for validating the sample against the precursor.

Workflow Sample Unknown Sample (Solid Powder) Check1 Check 3200-3600 cm⁻¹ Sample->Check1 Decision1 Broad O-H Band? Check1->Decision1 Result1 Precursor Contamination (Reaction Incomplete) Decision1->Result1 Yes Check2 Check 3000-3100 cm⁻¹ Decision1->Check2 No (Sharp NH2 only) Decision2 Peaks >3000 cm⁻¹? (Non-Aromatic) Check2->Decision2 Result2 Target Confirmed (Cyclopropyl Present) Decision2->Result2 Yes Result3 Wrong Alkyl Group (e.g., Isopropyl) Decision2->Result3 No

Figure 2: Logical decision tree for spectral validation of the target molecule.

Technical Discussion: The Cyclopropyl Anomaly

For researchers unfamiliar with cyclopropyl chemistry, the region between 3000 and 3100 cm⁻¹ is often a source of confusion.

  • The "Alkene" Mimic: Cyclopropyl C-H bonds possess significant

    
    -character (approximating 
    
    
    
    hybridization due to ring strain). Consequently, they absorb in the region typically reserved for alkenes and aromatics (>3000 cm⁻¹).[1]
  • Differentiation: To distinguish the cyclopropyl group from the aromatic ring protons (which also absorb here), look for the intensity and sharpness . Cyclopropyl C-H stretches often appear as a distinct shoulder on the high-frequency side of the aromatic C-H band.

  • Confirmation: If the region >3000 cm⁻¹ is ambiguous, check the 1020 cm⁻¹ region. The simultaneous presence of high-frequency C-H stretches and the ~1020 cm⁻¹ ring deformation is definitive proof of the cyclopropyl moiety.

References

  • National Institute of Standards and Technology (NIST). Infrared Spectrum of Ethyl 4-aminobenzoate (Benzocaine). NIST Chemistry WebBook, SRD 69.[2] [Link] (Cited for baseline amine and ester assignments in 4-aminobenzoate derivatives).

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Authoritative text for cyclopropyl C-H stretch characteristics >3000 cm⁻¹).
  • PubChem. Ethyl 4-amino-3-hydroxybenzoate (Precursor Data). National Library of Medicine. [Link] (Cited for structural comparison of the phenolic precursor).

Sources

Comparative Solubility Profiling of Cabozantinib Intermediates in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

In the development of Cabozantinib (Cometriq®, Cabometyx®), a multi-kinase inhibitor targeting MET, VEGFR2, and RET, the solubility profile of process intermediates is not merely a physical constant—it is the lever for purification efficiency.

This guide provides a technical comparison of the aqueous solubility of Cabozantinib (free base and malate salt) against its two critical synthetic precursors: the Quinoline Ether Intermediate and the Cyclopropane Carboxylate Linker . Understanding the orthogonal solubility behaviors of these species (Acidic vs. Basic vs. Neutral) is the foundation for designing robust aqueous workups that reject impurities without chromatographic intervention.

Characterization of Key Analytes

To design an effective solubility screen, we must first define the physicochemical identity of the target molecule and its precursors.

Compound IDChemical NameRolePhysicochemical NatureKey Ionizable Group
API (Free Base) CabozantinibFinal Drug SubstanceWeak Base / LipophilicQuinoline Nitrogen (

)
API (Salt) Cabozantinib (S)-MalateClinical FormSalt FormMalate counterion enhances dissolution
Int-A 4-(6,7-dimethoxyquinolin-4-yloxy)anilineKey Coupling PartnerWeak BasePrimary Aniline & Quinoline N
Int-B 1-[(4-fluorophenyl)carbamoyl]cyclopropanecarboxylic acidKey Coupling PartnerWeak AcidCarboxylic Acid (

)
Synthesis Pathway Visualization

The following diagram illustrates the convergent synthesis and the structural origin of the solubility differences.

CabozantinibSynthesis SM1 4-Chloro-6,7- dimethoxyquinoline INT_A Intermediate A: Quinoline Ether Aniline (Basic) SM1->INT_A Ether Formation SM2 4-Aminophenol SM2->INT_A CABO Cabozantinib (Free Base) INT_A->CABO Coupling Reaction SM3 1,1-Cyclopropane dicarboxylic acid INT_B Intermediate B: Cyclopropane Carboxylic Acid (Acidic) SM3->INT_B Amide Coupling SM4 4-Fluoroaniline SM4->INT_B INT_B->CABO CABO_MAL Cabozantinib (S)-Malate CABO->CABO_MAL Salt Formation (L-Malic Acid)

Figure 1: Convergent synthesis of Cabozantinib highlighting the acidic (Int-B) and basic (Int-A) nature of precursors.

Comparative Solubility Data

The following data synthesizes experimental trends and physicochemical predictions. Note the "Orthogonal Solubility" principle: The intermediates have opposing solubility preferences compared to the neutral API, allowing for pH-swing extractions.

Table 1: Aqueous Buffer Solubility Profile (Estimated at 25°C)
MediumpHInt-A (Quinoline Ether)Int-B (Carboxylic Acid)Cabozantinib (Free Base)Cabozantinib (Malate)
0.1N HCl 1.2High (>10 mg/mL) (Protonated)Low (<0.1 mg/mL) (Unionized)Moderate (~0.11 mg/mL)High
Acetate Buffer 4.5ModerateLowLow (<0.01 mg/mL)Moderate
Phosphate Buffer 6.8LowHigh (>5 mg/mL) (Ionized)Insoluble Low
Water ~7.0LowLowInsolubleLow
Borate Buffer 9.0LowHigh InsolubleInsoluble (Converts to base)

Technical Insight: Cabozantinib Free Base is practically insoluble at pH > 4.[1][2] The Malate salt exhibits improved solubility in water but will disproportionate (precipitate as free base) in high pH buffers.

Experimental Protocol: The "pH-Swing" Solubility Screen

To validate these values in your specific matrix, follow this self-validating protocol. This method avoids the common pitfall of "supersaturation" by using a thermodynamic equilibrium approach.

Workflow Logic
  • Preparation : Create saturated solutions of each intermediate in pH 1.2, 4.5, and 7.4 buffers.

  • Equilibration : Shake for 24 hours at 25°C.

  • Phase Separation : Centrifuge/Filter (0.22 µm PVDF). Crucial: PVDF binds less drug than Nylon.

  • Quantification : HPLC-UV (254 nm).

Automated Decision Tree for Purification

Use the solubility differences mapped above to design your purification workup.

PurificationLogic Start Crude Reaction Mixture (Contains Int-A, Int-B, API) Step1 Step 1: Acidic Wash (pH 1-2) Start->Step1 Check1 Where is the impurity? Step1->Check1 Result1 Int-A (Base) removed in aqueous phase Check1->Result1 Aqueous Step2 Step 2: Basic Wash (pH 8-9) Check1->Step2 Organic Check2 Where is the impurity? Step2->Check2 Result2 Int-B (Acid) removed in aqueous phase Check2->Result2 Aqueous Final Organic Phase: Purified Cabozantinib Check2->Final Organic

Figure 2: Purification logic utilizing the differential solubility of intermediates.

Critical Analysis of Buffer Effects

The "Common Ion" Effect in Salt Forms

When testing Cabozantinib Malate , researchers often observe lower-than-expected solubility in buffers containing chloride ions (e.g., HCl/KCl buffers) due to the common ion effect if the hydrochloride salt is less soluble than the malate, or simply due to pH suppression.

  • Recommendation : Use Maleic acid/TRIS buffers when studying the Malate salt to maintain counter-ion consistency, or strictly control pH with non-coordinating buffers like Phosphate.

Solubilizing Excipients

For in vitro assays where aqueous solubility is limiting, the following systems are validated for Cabozantinib:

  • DMSO/Water : Solubility increases log-linearly with DMSO fraction. Pure DMSO solubility > 40 mg/mL.

  • Cyclodextrins : Hydroxypropyl-β-cyclodextrin (HP-β-CD) significantly enhances solubility of the free base at neutral pH.

References

  • Exelixis, Inc. (2012). Cometriq (Cabozantinib) Prescribing Information. U.S. Food and Drug Administration.[3] Link

  • Almalki, A. H., et al. (2023). Solubility and Thermodynamics Data of Cabozantinib Malate in Various Aqueous Solutions of Dimethyl Sulfoxide. Molecules. Link

  • Laus, G., et al. (2016).[3] Crystal structures of intermediates in a new synthesis of antitumor drug cabozantinib. Heterocycles. Link

  • National Center for Biotechnology Information . (2025). PubChem Compound Summary for CID 25102847, Cabozantinib. Link

  • Ganesh Remedies . (2024). Cabozantinib Intermediates and Chemical Structure. Link

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.